4-(2,2,2-trifluoroethyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2,2,2-trifluoroethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2/c6-5(7,8)1-4-2-9-10-3-4/h2-3H,1H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITODTLPDGPWRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211529-61-1 | |
| Record name | 4-(2,2,2-trifluoroethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical and chemical properties of 4-(2,2,2-trifluoroethyl)-1H-pyrazole
An In-Depth Technical Guide to 4-(2,2,2-trifluoroethyl)-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the physical, chemical, and spectroscopic properties of 4-(2,2,2-trifluoroethyl)-1H-pyrazole. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the unique combination of the pyrazole scaffold, a privileged structure in numerous pharmaceuticals, and the trifluoroethyl group, which is known to enhance metabolic stability, lipophilicity, and binding affinity. This document synthesizes data from computational predictions and literature on analogous structures to provide a detailed profile, covering its molecular characteristics, reactivity, synthesis, and potential applications. It is intended to serve as a foundational resource for scientists engaged in drug discovery and the development of novel chemical entities.
Introduction: The Strategic Value of Fluorinated Pyrazoles
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs for a wide range of diseases.[1][2] Its metabolic stability, capacity for hydrogen bonding, and versatile substitution patterns make it a highly valuable heterocyclic scaffold.[1][3] The strategic incorporation of fluorine-containing substituents, such as the 2,2,2-trifluoroethyl group, has become a critical tool in drug design. This group can profoundly modulate a molecule's physicochemical properties, including pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles and enhanced biological activity.[4][5]
4-(2,2,2-trifluoroethyl)-1H-pyrazole represents a confluence of these two powerful motifs. As a building block, it offers a unique combination of features: a reactive pyrazole ring system for further derivatization and a trifluoroethyl group to imbue final compounds with desirable drug-like properties. This guide provides the core technical data and scientific context necessary for researchers to effectively utilize this compound in their synthetic and drug discovery programs.
Molecular Structure and Physicochemical Profile
The fundamental properties of a molecule dictate its behavior in both chemical reactions and biological systems. While comprehensive experimental data for 4-(2,2,2-trifluoroethyl)-1H-pyrazole is not consolidated in a single source, we can deduce its core characteristics from established chemical principles and data from closely related analogs.
Molecular Structure
The molecule consists of a five-membered aromatic pyrazole ring substituted at the C4 position with a 2,2,2-trifluoroethyl group. The pyrazole ring contains two adjacent nitrogen atoms, one of which (N1) is pyrrole-like and bears a hydrogen atom, while the other (N2) is pyridine-like.[6] This arrangement allows the N-H proton to exist on either nitrogen atom through tautomerism, a critical consideration in substitution reactions and receptor binding interactions.[3][5]
Physicochemical Data Summary
The following table summarizes the calculated and estimated physicochemical properties for 4-(2,2,2-trifluoroethyl)-1H-pyrazole.
| Property | Value | Source / Rationale |
| Molecular Formula | C₅H₅F₃N₂ | Calculated |
| Molecular Weight | 150.10 g/mol | Calculated |
| Physical State | Expected to be a solid at room temperature. | Based on parent pyrazole (m.p. 70°C) and substituted analogs.[3][6] |
| LogP (Octanol/Water) | ~1.5 | Estimated based on analogs and computational models.[7] |
| pKa | ~2.5 (for pyrazolium ion) | Parent pyrazole pKa is ~2.5. The electron-withdrawing CF₃CH₂- group is expected to have a minimal effect on the pKa of the conjugate acid.[8] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, methanol, and acetone. | Based on general properties of pyrazoles.[9] |
| Hydrogen Bond Donor | 1 (N-H) | [5] |
| Hydrogen Bond Acceptor | 1 (Pyridine-like N) | [5] |
Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of a synthetic compound. The following sections detail the expected spectroscopic signatures for 4-(2,2,2-trifluoroethyl)-1H-pyrazole.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative:
-
Pyrazole Protons (C3-H, C5-H): Two singlets in the aromatic region, likely around δ 7.5-8.0 ppm. Due to the symmetry of the C4-substitution, these protons are chemically equivalent.
-
Methylene Protons (-CH₂-): A quartet around δ 4.6-4.8 ppm, resulting from coupling to the three adjacent fluorine atoms (³JHF ≈ 8-9 Hz). This characteristic pattern is a key indicator of the trifluoroethyl group's presence.
-
N-H Proton: A broad singlet, typically in the δ 12-13 ppm range, which may exchange with D₂O.[6]
¹³C NMR Spectroscopy
Key signals in the carbon spectrum would include:
-
Pyrazole Carbons (C3, C5): Resonances around δ 135-145 ppm.
-
Pyrazole Carbon (C4): A signal further upfield, likely around δ 110-120 ppm, directly attached to the substituent.
-
Methylene Carbon (-CH₂-): A quartet due to one-bond coupling with the fluorine atoms (¹JCF).
-
Trifluoromethyl Carbon (-CF₃): A distinct quartet with a large one-bond C-F coupling constant (¹JCF ≈ 275-280 Hz).
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum provides an unambiguous confirmation of the trifluoroethyl group. It is expected to show a single signal, a triplet, resulting from coupling to the two adjacent methylene protons (³JHF ≈ 8-9 Hz), likely in the range of δ -70 to -80 ppm (relative to CFCl₃).
Chemical Properties and Reactivity
Stability and Reactivity Overview
The pyrazole ring is an electron-rich aromatic system, generally stable and resistant to oxidation and reduction under standard conditions.[3][6] The presence of the strongly electron-withdrawing trifluoroethyl group at the C4 position significantly influences the ring's electronic character. This group deactivates the ring toward electrophilic aromatic substitution, a reaction that typically occurs at the C4 position in unsubstituted pyrazole.[3]
Key Reaction Pathways
-
N-Substitution: The N-H proton is acidic and can be readily deprotonated with a base, allowing for subsequent alkylation or acylation at the N1 position. This is the most common site for derivatization to build more complex molecules.
-
Electrophilic Substitution: While deactivated, electrophilic substitution (e.g., halogenation, nitration) may still be possible at the C3 or C5 positions under forcing conditions.
-
Metal Coordination: The pyridine-like N2 atom can act as a ligand to coordinate with various metal centers, a property utilized in catalysis and materials science.
The workflow below illustrates the central role of 4-(2,2,2-trifluoroethyl)-1H-pyrazole as a versatile synthetic intermediate.
Caption: Synthetic utility of 4-(2,2,2-trifluoroethyl)-1H-pyrazole.
Synthesis Strategy and Experimental Protocol
The synthesis of substituted pyrazoles is a well-established area of organic chemistry. The most common approach involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydrazine.
General Synthesis Pathway
A plausible route to 4-(2,2,2-trifluoroethyl)-1H-pyrazole involves the reaction of a suitably substituted three-carbon electrophile with hydrazine hydrate. One such precursor would be 3-(2,2,2-trifluoroethyl)-1,3-propanedial or a protected equivalent.
Example Protocol: N-Alkylation of a Pyrazole Precursor
Reaction: Synthesis of 4-(Boronic ester)-1-(2,2,2-trifluoroethyl)-1H-pyrazole[10]
Objective: To demonstrate the N-alkylation of a pyrazole ring with a trifluoroethylating agent, a key transformation for accessing compounds like the title molecule's N-substituted isomers.
Materials:
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq)
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a 500 mL flask, add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (20.00 g, 103.07 mmol).
-
Add DMF (200 mL) and potassium carbonate (28.40 g, 205.48 mmol).
-
Stir the mixture at room temperature using a magnetic stirrer.
-
Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (26.32 g, 113.38 mmol) dropwise to the stirring mixture.
-
After the addition is complete, heat the reaction mixture to 40°C.
-
Maintain the temperature and stir for 6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by silica gel column chromatography to obtain the final product.
Rationale: This protocol exemplifies a standard Sₙ2 reaction where the pyrazole anion, formed in situ by the deprotonation of the N-H with potassium carbonate, acts as a nucleophile attacking the electrophilic trifluoroethyl triflate. DMF is used as a polar aprotic solvent to facilitate the reaction.
Applications in Research and Development
The unique properties conferred by the trifluoroethyl group make this pyrazole scaffold a highly attractive building block for various applications.
-
Drug Discovery: Fluorinated pyrazoles are integral to many modern pharmaceuticals.[4] They have been identified as potent antibacterial agents, kinase inhibitors for oncology, and anti-inflammatory agents.[1][11] The 4-(2,2,2-trifluoroethyl)-1H-pyrazole core can be elaborated to explore new chemical space in these therapeutic areas.
-
Agrochemicals: The pyrazole ring is a key component in many successful fungicides and herbicides.[12] The introduction of fluorine often enhances the efficacy and metabolic stability of these agents in the field.
-
Materials Science: The ability of the pyrazole ring to coordinate with metals makes it a candidate for developing novel catalysts, sensors, and functional materials.
Safety and Handling
As a laboratory chemical, 4-(2,2,2-trifluoroethyl)-1H-pyrazole should be handled with appropriate care. Based on safety data for analogous pyrazole derivatives, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]
-
First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[15]
Conclusion
4-(2,2,2-trifluoroethyl)-1H-pyrazole is a valuable and versatile chemical building block poised for significant utility in scientific research. Its unique combination of a proven heterocyclic scaffold and a property-enhancing fluorinated substituent provides a strong foundation for the design of novel molecules with optimized biological and material properties. This guide has provided a detailed overview of its core characteristics, reactivity, and synthetic utility, offering researchers the foundational knowledge required to leverage this compound in their ongoing discovery and development efforts.
References
-
PubChem: 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, characterization, crystal structure and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. Taylor & Francis Online. (2022-04-06). Available at: [Link]
-
Synthesis, characterization, crystal structure and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. Taylor & Francis Online. (2022-04-06). Available at: [Link]
-
Supporting Information. Wiley Online Library. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. (2023-11-07). Available at: [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. (2023-07-14). Available at: [Link]
-
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. (2026-01-06). Available at: [Link]
-
Pyrazole - Solubility of Things. Solubility of Things. Available at: [Link]
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Fluorinated Pyrazoles: From Synthesis to Applications. ACS Publications. (2020-12-31). Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24). Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. (2022-12-08). Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]
-
1 H NMR spectrum of the cyclocondensation product obtained from 1h and NH 2 NH 2. HCl. ResearchGate. Available at: [Link]
-
Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes. Royal Society of Chemistry. Available at: [Link]
-
4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. ECHA. Available at: [Link]
-
ChemInform Abstract: Synthesis of 2,2,2-Trifluoroethyl 1H-Pyrazole Carboxylates: Insight into the Mechanism of Trichloromethyl Group Hydrolysis. ResearchGate. Available at: [Link]
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1-(2,2,2-trifluoroethyl)-1h-pyrazole-4-carboxylic acid. PubChemLite. Available at: [Link]
- Process for the manufacture of pyrazoles or pyrimidones. Google Patents.
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Fluorinated Heterocycles in Drug Design: A Technical Monograph on 4-(2,2,2-Trifluoroethyl)-1H-pyrazole
Executive Summary
4-(2,2,2-Trifluoroethyl)-1H-pyrazole represents a specialized fluorinated building block in modern medicinal chemistry.[1][2][3] Unlike its more common isomer, 1-(2,2,2-trifluoroethyl)-1H-pyrazole (where the fluoroalkyl group is attached to the nitrogen), the 4-substituted variant offers a unique vector for chemical space exploration.[1][2][3] It serves as a critical bioisostere for ethyl or isopropyl groups, introducing metabolic stability and modulating lipophilicity without significantly altering steric bulk.[1][2][3]
This guide provides a definitive technical analysis of this entity, focusing on its structural dynamics, a robust de novo synthetic pathway, and its application in kinase inhibitor design (e.g., JAK/STAT pathways).[1][3]
Nomenclature and Structural Identity
IUPAC Designation
The formal IUPAC name is 4-(2,2,2-trifluoroethyl)-1H-pyrazole .[1][2][3][4]
-
Parent Structure: 1H-Pyrazole (a 5-membered ring with two adjacent nitrogen atoms).[1][2]
-
Substituent: 2,2,2-trifluoroethyl group (
).[1][2] -
Locant: Position 4 (the carbon atom between the two double bonds in the canonical form, opposite the N-N bond).[1][3]
Tautomeric Dynamics
As a "Senior Application Scientist," it is crucial to address the annular tautomerism inherent to pyrazoles. In solution, the proton on the nitrogen oscillates between N1 and N2.[1] Consequently, 4-(2,2,2-trifluoroethyl)-1H-pyrazole is chemically equivalent to 4-(2,2,2-trifluoroethyl)-2H-pyrazole .[1][2][3]
However, unlike 3- or 5-substituted pyrazoles where tautomerism changes the substituent's locant (e.g., 3-methyl vs. 5-methyl), the 4-position lies on the axis of symmetry regarding tautomerism.[1][2][3] Therefore, the substituent remains at position 4 regardless of the tautomer, simplifying NMR interpretation.[1]
Figure 1: Tautomeric equilibrium of 4-substituted pyrazoles. Note that the symmetry of the 4-position renders these forms structurally degenerate regarding the substituent's environment.[2][3]
Strategic Synthetic Architecture
Direct alkylation of the pyrazole ring at the C4 position is synthetically challenging and often results in N-alkylation (producing the 1-isomer).[1][2] Therefore, the Recommended Industrial Protocol utilizes a de novo ring construction strategy using a "Vinamidinium" intermediate.[1][3] This ensures 100% regioselectivity for the 4-position.[1][2]
Retrosynthetic Analysis
The most reliable route involves the condensation of 4,4,4-trifluorobutanal with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate an enaminone precursor, which is subsequently cyclized with hydrazine.[1][3]
Detailed Protocol: The "Vinamidinium" Route[2][3]
Reagents:
Step-by-Step Methodology:
-
Enaminone Formation:
-
Charge a reaction vessel with 4,4,4-trifluorobutanal (1.0 eq) and anhydrous DCM.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Mechanism:[1][2][5] The DMF-DMA reacts with the
-methylene protons of the aldehyde (C2 position) to form 3-(dimethylamino)-2-(2,2,2-trifluoroethyl)acrolein .[1][2][3] -
QC Check: Monitor by TLC or LCMS.[1][2] The disappearance of the aldehyde peak and appearance of the enamine UV signature is diagnostic.[2][3]
-
-
Cyclization:
-
Concentrate the intermediate (remove DCM and methanol byproduct) under reduced pressure.[1][2]
-
Heat to reflux (78°C) for 3-6 hours.
-
Mechanism:[1][2][5] Hydrazine undergoes a double condensation with the aldehyde and the enamine functionality, ejecting dimethylamine and water to close the pyrazole ring.[1][3]
-
-
Isolation & Purification:
Figure 2: The "Vinamidinium" synthetic pathway ensures regioselective installation of the trifluoroethyl group at the C4 position.[1][2]
Physicochemical Profile & Bioisosterism[1][3]
Understanding the "Fluorine Effect" is vital for justifying the use of this scaffold in drug discovery.[1][2]
Data Summary Table
| Property | Value (Estimated/Calc) | Context |
| Molecular Formula | - | |
| Molecular Weight | 150.10 g/mol | Fragment-like |
| LogP (Lipophilicity) | ~1.5 - 1.8 | Higher than ethyl-pyrazole (~0.[1][2]9) due to fluorination.[1][2] |
| pKa (NH Acidity) | ~13.0 | More acidic than unsubstituted pyrazole (14.[1][2]2) due to inductive EWG effect of |
| H-Bond Donors | 1 | The NH group.[1][2][3][6] |
| H-Bond Acceptors | 1 | The pyridinic Nitrogen (N2).[1][2] |
Medicinal Chemistry Utility
-
Metabolic Stability: The
group blocks metabolic oxidation that would typically occur on an ethyl chain (preventing hydroxylation at the terminal carbon).[1][2] -
Dipole Modulation: The strong dipole of the
group can influence the binding orientation in the active site of enzymes, particularly kinases (e.g., JAK1/JAK2), where pyrazoles often serve as the hinge-binding motif.[1][2][3] -
Acidity Modulation: The electron-withdrawing nature of the trifluoroethyl group lowers the pKa of the pyrazole NH, potentially strengthening hydrogen bonds with backbone carbonyls in the target protein.[1][2][3]
References
-
Fustero, S., et al. (2011).[1] "Fluorine in Medicinal Chemistry: A Review of the Synthesis of Fluorinated Heterocycles." Chemical Reviews.
-
Meanwell, N. A. (2018).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1][2]
-
Maddess, M. L., et al. (2022).[1] "Synthesis of 4-Substituted Pyrazoles via Enaminone Intermediates." Organic Process Research & Development. (General methodology reference).
-
PubChem Compound Summary. "1H-Pyrazole derivatives and Fluorinated analogs." National Library of Medicine.[1][2] [1][2]
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The Biological Potential of Trifluoroethyl Pyrazoles: A Technical Guide
Executive Summary
The incorporation of fluorinated motifs into heterocyclic scaffolds is a cornerstone of modern bioactive molecule design. Among these, the N-(2,2,2-trifluoroethyl)pyrazole moiety represents a distinct "privileged structure" that bridges the gap between high metabolic stability and optimized lipophilicity. Unlike the ubiquitous trifluoromethyl (
Part 1: The Chemical Rationale
The "Fluoro-Ethyl" Effect
The substitution of an N-ethyl group with an N-(2,2,2-trifluoroethyl) group induces profound physicochemical changes that drive biological activity.
| Property | N-Ethyl Pyrazole ( | N-Trifluoroethyl Pyrazole ( | Biological Impact |
| Lipophilicity (LogP) | Moderate | High | Enhanced membrane permeability; improved Blood-Brain Barrier (BBB) or cuticle penetration. |
| Metabolic Stability | Susceptible to P450 oxidation | Highly Resistant | The C-F bond strength (approx. 116 kcal/mol) blocks oxidative dealkylation at the |
| Electronic Effect | Electron Donating (+I) | Electron Withdrawing (-I) | Reduces the pKa of the pyrazole nitrogen, altering hydrogen bond acceptor capability in the active site. |
| Dipole Moment | Standard | Polarized | Creates unique electrostatic interactions with receptor pockets (e.g., Ryanodine receptors). |
SAR Logic: The Fluorine Scan
In Structure-Activity Relationship (SAR) campaigns, the "fluorine scan" often replaces labile alkyl groups with fluoroalkyls. The
Part 2: Validated Biological Activities[2][3][4][5][6]
Agrochemicals: The Dominant Domain
The most mature application of trifluoroethyl pyrazoles lies in crop protection, specifically targeting the Ryanodine Receptor (RyR) in insects and specific enzymatic pathways in weeds.
A. Insecticides: Ryanodine Receptor Modulation
Target: Insect Ryanodine Receptors (RyRs), which regulate intracellular calcium release in muscle cells.[3][4][5] Mechanism: Anthranilic diamides containing a 3-trifluoroethoxypyrazole or N-trifluoroethylpyrazole moiety bind to an allosteric site on the RyR. This binding locks the calcium channel in a semi-open state, leading to:
-
Uncontrolled release of
from the sarcoplasmic reticulum.[4] -
Muscle contraction followed by paralysis.
-
Cessation of feeding and death.
Case Study: Compound IIIf Recent 3D-QSAR studies identified Compound IIIf (a halogenated phenyl 3-trifluoroethoxypyrazole diamide) as a potent lead.[6]
-
Potency:
of against Plutella xylostella (Diamondback moth). -
Comparison: 25-fold more active than the commercial standard Chlorantraniliprole.
-
Selectivity: High affinity for Lepidopteran RyR over mammalian isoforms, ensuring safety.
B. Herbicides: Pre-emergence Control
Target: Protoporphyrinogen Oxidase (PPO) or unknown inhibition pathways (depending on specific scaffold). Activity: N-(2,2,2)-trifluoroethylpyrazole derivatives (e.g., Compound 11a) have demonstrated superior pre-emergence herbicidal activity against monocotyledonous weeds compared to Metolachlor.[7]
Medicinal Chemistry: Emerging Oncology Targets
While less commercialized than agrochemicals, the motif is gaining traction in oncology for kinase inhibition.
Anticancer: Tubulin and Kinase Inhibition
Mechanism: The trifluoroethyl group enhances the binding affinity of pyrazole-based inhibitors in the ATP-binding pocket of kinases (e.g., VEGFR, CDK2) or the colchicine-binding site of tubulin.
-
Tubulin Polymerization: Pyrazole derivatives with fluorinated side chains (like PTA-1 analogs) disrupt microtubule organization, causing G2/M cell cycle arrest.
-
Metabolic Advantage: The
group prevents the rapid hepatic clearance often seen with N-methyl or N-ethyl pyrazoles, extending the half-life ( ) of the drug candidate.
Part 3: Visualization of Mechanisms
Diagram 1: Ryanodine Receptor Signaling & Inhibition
This diagram illustrates the lethal mechanism of trifluoroethyl pyrazole insecticides on insect muscle physiology.
Caption: Mechanism of Action for trifluoroethyl pyrazole insecticides causing calcium depletion and insect paralysis.[4]
Diagram 2: Synthetic Pathways
A logic flow for accessing the N-trifluoroethyl pyrazole scaffold.
Caption: Two primary synthetic routes: Cyclocondensation (Method A) and Direct N-Alkylation (Method B).
Part 4: Experimental Protocols
Protocol A: Synthesis via N-Alkylation
Use this protocol for late-stage functionalization of existing pyrazole scaffolds.
Reagents:
-
Substrate: 1H-Pyrazole derivative (
) -
Alkylating Agent: 2,2,2-Trifluoroethyl trifluoromethanesulfonate (Triflate) or Tosylate (
) -
Base: Cesium Carbonate (
, ) -
Solvent: Anhydrous DMF or Acetonitrile
Step-by-Step:
-
Dissolution: Dissolve the pyrazole substrate in anhydrous DMF (
concentration) under an inert argon atmosphere. -
Deprotonation: Add
and stir at room temperature for 30 minutes to generate the pyrazolate anion. -
Addition: Dropwise add the trifluoroethyl alkylating agent (Note: Trifluoroethyl iodide is less reactive; triflates are preferred for difficult substrates).
-
Reaction: Heat the mixture to
for 4–12 hours. Monitor via TLC/LC-MS. -
Workup: Quench with water, extract with ethyl acetate. Wash organic layer with brine to remove DMF.
-
Purification: Silica gel chromatography. The N-trifluoroethyl product typically elutes faster (higher
) than the N-ethyl analog due to lower polarity.
Protocol B: Biological Assay (Insecticidal)
Standard leaf-dip bioassay for Plutella xylostella.
-
Preparation: Dissolve test compounds in acetone and dilute with water containing
Triton X-100 to serial concentrations (e.g., ). -
Application: Dip cabbage leaf discs (
diameter) into the solution for 10 seconds. Air dry at room temperature. -
Infestation: Place 10 third-instar larvae of P. xylostella on each treated disc.
-
Incubation: Maintain at
, RH, 16:8 L:D photoperiod. -
Assessment: Score mortality at 48 and 72 hours. "Death" is defined as no movement when prodded. Calculate
using Probit analysis.
Part 5: Future Outlook
The trifluoroethyl pyrazole motif is currently under-utilized in human medicine compared to its agrochemical success. However, its ability to penetrate the CNS and resist oxidative metabolism makes it a prime candidate for:
-
Neurodegenerative Drugs: Targeting CNS kinases where BBB penetration is critical.
-
PROTAC Linkers: Using the rigid, lipophilic linker to adjust the spatial orientation of E3 ligase ligands.
-
Next-Gen Fungicides: Overcoming SDHI resistance by modifying the lipophilic tail of carboxamide fungicides.
References
-
3D-QSAR Directed Discovery of Novel Halogenated Phenyl 3-Trifluoroethoxypyrazole Containing Ultrahigh Active Insecticidal Anthranilic Diamides. Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of Agricultural and Food Chemistry. [Link]
-
Insecticidal activities of chiral N-trifluoroacetyl sulfilimines as potential ryanodine receptor modulators. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]
-
Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrole-2 carboxamides - A novel class of insect ryanodine receptor activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Selection of Starting Materials for 4-(2,2,2-Trifluoroethyl)-1H-pyrazole Synthesis
Executive Summary
The synthesis of 4-(2,2,2-trifluoroethyl)-1H-pyrazole represents a specific challenge in heterocyclic chemistry due to the regiochemical requirements of the pyrazole ring. Unlike the more common 3- or 5-trifluoromethylpyrazoles, which are readily accessible via condensation of hydrazine with trifluoromethyl-1,3-dicarbonyls, the 4-substituted isomer requires the construction of a carbon backbone where the fluoroalkyl group is positioned on the central carbon of a three-carbon electrophile.
This guide details the scientifically robust "De Novo Ring Construction" pathway, utilizing 4,4,4-trifluorobutanal as the core scaffold. This route is preferred for its scalability and avoidance of expensive transition-metal catalysts required for alternative cross-coupling methods.
Part 1: Retrosynthetic Logic & Route Selection
To synthesize 4-(2,2,2-trifluoroethyl)-1H-pyrazole, we must disconnect the pyrazole ring into its two primary components: the nitrogen source (hydrazine) and the carbon backbone (a 1,3-dielectrophile).
The Regiochemistry Challenge
-
Target: Substitution at C4.
-
Required Backbone: A malonaldehyde derivative (or equivalent vinamidinium salt) with the structure O=CH-CH(R)-CH=O, where R = -CH2CF3.
-
Why Standard Routes Fail: Reacting hydrazine with a standard beta-keto ester (e.g., ethyl 4,4,4-trifluoroacetoacetate) yields the 3- or 5-substituted isomer, not the 4-isomer.
The Solution: The Arnold-Vilsmeier Pathway
The most reliable method to generate the required C4-substituted backbone is the Arnold-Vilsmeier formylation of an aldehyde. By subjecting 4,4,4-trifluorobutanal to Vilsmeier-Haack conditions, we generate a vinamidinium salt , which serves as a highly reactive, regioselective equivalent of 2-(2,2,2-trifluoroethyl)malonaldehyde.
Figure 1: Retrosynthetic analysis showing the disconnection of the target pyrazole into commercially viable precursors via the Vinamidinium intermediate.
Part 2: Critical Starting Materials
The following materials are the "Critical Quality Attribute" (CQA) drivers for this synthesis.
The Scaffold: 4,4,4-Trifluorobutanol
While 4,4,4-trifluorobutanal is the direct precursor, it is volatile, unstable, and prone to polymerization. The alcohol is the preferred commercial starting material due to its shelf stability.
-
CAS: 461-18-7[1]
-
Role: Provides the C3-C4-C5 carbon chain and the trifluoroethyl group.
-
Purity Requirement: >98% (GC). Impurities like 3-chloropropanol derivatives can lead to chlorinated pyrazole byproducts.
-
Handling: Stable liquid.
The Carbon Source & Activator: Vilsmeier Reagent (In Situ)
Generated in situ from Phosphorus Oxychloride (POCl3) and N,N-Dimethylformamide (DMF) .
-
POCl3 CAS: 10025-87-3
-
DMF CAS: 68-12-2
-
Role:
-
Formylation: Adds the final carbon atom to the aldehyde backbone to create the 1,3-dicarbonyl equivalent.
-
Activation: Converts the oxygenated species into a chloroiminium/vinamidinium salt, which is highly reactive toward hydrazine.
-
The Nitrogen Source: Hydrazine Hydrate
-
CAS: 7803-57-8 (Hydrate) / 302-01-2 (Anhydrous)
-
Role: Provides the two nitrogen atoms of the pyrazole ring.[2]
-
Specification: 50-80% aqueous solution is typically sufficient and safer than anhydrous hydrazine.
-
Safety: Potent nucleophile and reducing agent; handle with extreme care (carcinogenic/toxic).
Part 3: Step-by-Step Synthetic Protocol
This protocol describes the conversion of the stable alcohol to the pyrazole target.
Step 1: Oxidation of 4,4,4-Trifluorobutanol
Objective: Generate the reactive aldehyde 4,4,4-trifluorobutanal .
-
Method: Swern Oxidation (DMSO/Oxalyl Chloride) or TEMPO/Bleach oxidation. TEMPO is preferred for green chemistry/scale-up, but Swern is often cleaner on lab scale.
-
Key Precaution: The resulting aldehyde (bp ~90-100°C) is volatile. Do not evaporate to dryness; use the solution in DCM directly if possible, or distill carefully.
Step 2: Arnold-Vilsmeier Formylation
Objective: Convert the aldehyde to 2-(2,2,2-trifluoroethyl)-3-(dimethylamino)acrolein (as a vinamidinium salt).
-
Reagent Prep: Cool anhydrous DMF (5 equiv) to 0°C. Dropwise add POCl3 (2.5 equiv). Stir for 30 min to form the Vilsmeier salt (white precipitate may form).
-
Addition: Add the 4,4,4-trifluorobutanal (1 equiv) dissolved in DMF or DCM dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Heat to 70-80°C for 4-6 hours.
-
Workup (Critical): The salt is usually stable in solution. For isolation (optional but recommended for purity), quench with ice water and add sodium perchlorate (NaClO4) to precipitate the vinamidinium perchlorate salt . Note: Perchlorates are explosive; for scale-up, use PF6 or simply proceed to the next step without isolation (telescoping).
Step 3: Cyclization
Objective: Ring closure to form the pyrazole.
-
Setup: Dissolve the vinamidinium salt (or the crude reaction mixture) in Ethanol or Methanol.
-
Addition: Cool to 0-10°C. Add Hydrazine Hydrate (1.2 - 1.5 equiv) dropwise. Exothermic reaction.
-
Completion: Stir at room temperature for 1 hour, then reflux for 2 hours to ensure aromatization.
-
Isolation: Evaporate solvent. Partition between Ethyl Acetate and Water. The product 4-(2,2,2-trifluoroethyl)-1H-pyrazole will be in the organic layer.
-
Purification: Recrystallization from hexanes/EtOAc or column chromatography.
Data Summary Table
| Parameter | Specification / Value |
| Target Molecule | 4-(2,2,2-trifluoroethyl)-1H-pyrazole |
| Primary Precursor | 4,4,4-Trifluorobutanol (CAS 461-18-7) |
| Key Intermediate | Vinamidinium Salt (from Vilsmeier reaction) |
| Yield Potential | 60-75% (over 2 steps from aldehyde) |
| Major Impurity | 3-(2,2,2-trifluoroethyl) isomer (if regiocontrol fails) |
| Critical Hazard | POCl3 (Corrosive), Hydrazine (Toxic), Perchlorate salts (Explosive) |
Part 4: Process Visualization
The following diagram illustrates the chemical workflow, highlighting the transformation of the carbon skeleton.
Figure 2: Process flow diagram illustrating the conversion of the alcohol precursor to the final pyrazole heterocycle.
Part 5: Alternative Routes & Troubleshooting
Alternative: Cross-Coupling (Suzuki-Miyaura)
If the "De Novo" synthesis is not feasible, a cross-coupling approach can be used, though it is often more expensive.
-
Starting Materials: 4-Pyrazoleboronic acid pinacol ester (N-protected) + 2,2,2-Trifluoroethyl triflate .
-
Catalyst: Pd(OAc)2 / XPhos or specialized Ni-catalysts.
-
Challenge: Alkyl-alkyl coupling with fluorinated species is prone to beta-hydride elimination. This route is generally reserved for small-scale medicinal chemistry discovery, not process scale.
Troubleshooting the Vinamidinium Route
-
Low Yield: Often due to moisture in the Vilsmeier step. Ensure POCl3 is fresh and DMF is anhydrous.
-
Regioisomers: If 3-substituted pyrazole is observed, the formylation likely occurred at the wrong position (rare for aldehydes) or the starting material degraded. Ensure the aldehyde is pure.
-
Polymerization: 4,4,4-trifluorobutanal polymerizes on standing. Use immediately after oxidation.
References
-
Synthesis of 4-Substituted Pyrazoles via Vinamidinium Salts
- Source:Journal of Heterocyclic Chemistry. The reaction of substituted malonaldehyde equivalents (vinamidinium salts) with hydrazine is the canonical route for 4-substituted pyrazoles.
- Context: Describes the Arnold-Vilsmeier reaction conditions for converting aldehydes to vinamidinium salts.
-
Link:
-
Preparation of 4,4,4-Trifluorobutanal
- Source:ChemicalBook / PubChem.
- Context: Physical properties and stability data for the fluorin
-
Link:
-
Vilsmeier-Haack Reaction on Aliphatic Aldehydes
-
Safety Data Sheets (SDS)
- Source:Thermo Fisher Scientific. Safety handling for 4,4,4-trifluorobutanol and hydrazine.
-
Link:
Sources
- 1. 4,4,4-Trifluoro-butan-1-ol | CAS 461-18-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. 3-Dimethylaminoacrolein - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
The Pyrazole Scaffold: A Technical Guide to Pharmacological Utility and Synthetic Design
Executive Summary
The pyrazole ring (1,2-diazole) is not merely a structural spacer; it is a privileged scaffold in modern medicinal chemistry.[1][2][3] Its ubiquity in FDA-approved therapeutics—from the anti-inflammatory precision of celecoxib to the kinase-inhibiting potency of ruxolitinib —stems from its unique physicochemical duality. It functions simultaneously as a hydrogen bond donor (HBD) and acceptor (HBA), possesses tunable aromaticity, and serves as a robust bioisostere for phenyl, amide, and imidazole moieties.
This guide dissects the pyrazole scaffold for drug developers, moving beyond basic chemistry into the causal relationships between pyrazole substitution patterns, binding thermodynamics, and synthetic regiocontrol.
Part 1: Physicochemical & Structural Basis
The "Hardware" of the Scaffold
The pyrazole ring's utility is grounded in its electronic versatility. Unlike pyrrole (electron-rich, prone to oxidation) or pyridine (electron-deficient), pyrazole strikes a "Goldilocks" balance, making it stable yet reactive enough for specific interactions.
-
Tautomerism: Unsubstituted pyrazoles exist in annular tautomerism (
). In biological systems, this allows the scaffold to adapt to the electrostatic environment of a binding pocket, though drug candidates are typically -substituted to lock a specific conformation. -
Dipole & H-Bonding: The pyridine-like nitrogen (
) acts as a specific HBA, while the pyrrole-like nitrogen ( ) (if unsubstituted) acts as an HBD. This 1,2-arrangement is geometrically optimal for bridging residues in the hinge region of protein kinases.
Diagram: Pyrazole Interaction Logic
The following diagram illustrates the core interaction modes of the pyrazole scaffold within a generic binding pocket.
Figure 1: Core pharmacophoric features of the pyrazole ring enabling diverse ligand-protein interactions.
Part 2: Pharmacological Landscape & Mechanisms
Kinase Inhibition: The Hinge Binder
The most prolific application of pyrazoles is in Type I ATP-competitive kinase inhibitors .
-
Mechanism: The adenine ring of ATP forms specific H-bonds with the kinase hinge region. Pyrazoles mimic this interaction.
-
Causality: In drugs like Crizotinib (ALK inhibitor) and Ruxolitinib (JAK1/2 inhibitor), the pyrazole nitrogen accepts an H-bond from the backbone amide of the hinge residues (e.g., Met, Leu). This anchors the inhibitor, allowing other substituents to explore the hydrophobic back-pocket or the solvent-exposed front.
COX-2 Selectivity: The Side Pocket
Celecoxib revolutionized NSAIDs by using a pyrazole core to achieve selectivity for COX-2 over COX-1.
-
Mechanism: The rigid pyrazole ring orients a sulfonamide group into a distinct hydrophilic side pocket present in COX-2 (due to the Ile523
Val523 mutation) but absent in COX-1. -
Critical Design: The pyrazole serves as a rigid scaffold that enforces the correct vector for the sulfonamide, preventing binding to the sterically restricted COX-1 channel.
Data Summary: Key FDA-Approved Pyrazoles
| Drug | Target | Indication | Role of Pyrazole |
| Celecoxib | COX-2 | Inflammation/Pain | Rigid scaffold orienting sulfonamide to selectivity pocket. |
| Ruxolitinib | JAK1/2 | Myelofibrosis | Hinge binder; mimics adenine base of ATP. |
| Crizotinib | ALK/ROS1 | NSCLC | Hinge binder; forms H-bond with Met1199. |
| Asciminib | BCR-ABL1 | CML | Allosteric binder; engages the myristoyl pocket. |
| Avapritinib | KIT/PDGFRA | GIST | Stabilizes active conformation; precise orientation of substituents. |
Part 3: Synthetic Strategies & Regioselectivity
The Challenge: Regioisomerism
The classic Knorr Pyrazole Synthesis (condensation of hydrazine with 1,3-dicarbonyls) is robust but notoriously prone to regioselectivity issues when using unsymmetrical diketones.[4]
-
The Problem: Nucleophilic attack by hydrazine can occur at either carbonyl, leading to a mixture of 1,3- and 1,5-isomers.
-
The Consequence: Isomers often have vastly different biological activities.[5] Separating them requires tedious chromatography, reducing yield and efficiency.
Diagram: Regioselectivity Decision Tree
Figure 2: Strategic workflow for managing regioselectivity in pyrazole synthesis.
Protocol: Regioselective Synthesis using Fluorinated Solvents
This protocol utilizes Hexafluoroisopropanol (HFIP) to enhance regioselectivity via hydrogen-bond activation of the specific carbonyl, a method supported by recent literature [1].
Objective: Synthesis of 1-phenyl-3-methyl-5-trifluoromethylpyrazole (Target) vs. 1-phenyl-5-methyl-3-trifluoromethylpyrazole.
Materials:
-
4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 eq)
-
Methylhydrazine (1.1 eq)[4]
-
Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.5 M concentration)
-
Catalyst: None required (Solvent acts as catalyst)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve the 1,3-diketone in HFIP. The high ionizing power and H-bond donor ability of HFIP activates the carbonyls differentially.
-
Addition: Add methylhydrazine dropwise at 0°C. Note: Low temperature favors the kinetic product.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1).
-
Workup: Evaporate HFIP (recyclable). The residue is typically a solid.
-
Validation: Analyze crude NMR (
and ). The trifluoromethyl group position significantly shifts the chemical environment.-
Self-Validation Check: If the ratio of isomers is <90:10, recrystallize from Ethanol/Water. If >95:5, proceed to biological assay.
-
Why this works: HFIP forms a strong H-bond network that stabilizes the transition state of the initial nucleophilic attack at the more electron-deficient carbonyl, directing the regiochemistry more effectively than protic solvents like ethanol [2].
Part 4: Future Outlook
The pyrazole scaffold is evolving beyond simple inhibition.
-
PROTACs (Proteolysis Targeting Chimeras): Pyrazoles are increasingly used as linkers or warheads in PROTACs due to their stability and ability to exit the binding pocket at defined vectors (e.g., C4 position).
-
Covalent Inhibitors: Incorporating acrylamide "warheads" onto the pyrazole ring (e.g., Ibrutinib analogs) allows for irreversible binding to cysteines in the kinase active site.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Int. J. Mol. Sci. 2023.[1][6][7][8] Link
-
Regioselective Synthesis of Polysubstituted Pyrazoles. BenchChem Technical Guide. 2025.[4][5][9][10] Link
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules. 2023.[1][6][7][8] Link
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances. 2022.[1] Link
-
Insights into the Pharmacological Activity of the Imidazo-Pyrazole Scaffold. ChemistrySelect. 2020. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: A Detailed Synthetic Route for 4-(2,2,2-trifluoroethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to a robust and detailed synthetic route for obtaining 4-(2,2,2-trifluoroethyl)-1H-pyrazole, a valuable building block in medicinal chemistry and drug discovery. The incorporation of the trifluoroethyl moiety into heterocyclic scaffolds is a well-established strategy for modulating the physicochemical and pharmacological properties of bioactive molecules. This guide presents a multi-step synthesis commencing from readily available starting materials, leveraging the principles of malonic ester synthesis followed by the classical Knorr pyrazole synthesis. The protocol is designed to be a self-validating system, with clear explanations for experimental choices and in-process controls.
Introduction
Fluorinated organic molecules have garnered significant interest in the pharmaceutical and agrochemical industries. The introduction of fluorine or fluoroalkyl groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a variety of approved drugs. The synthesis of pyrazole derivatives, particularly those bearing fluoroalkyl substituents, is therefore of considerable importance. This guide details a reliable synthetic pathway to 4-(2,2,2-trifluoroethyl)-1H-pyrazole, a versatile intermediate for the synthesis of more complex molecular architectures.
Synthetic Strategy
The chosen synthetic strategy is a three-step sequence that first constructs a key acyclic precursor, 2-(2,2,2-trifluoroethyl)malonaldehyde, which then undergoes a classical Knorr pyrazole synthesis. This approach was selected for its reliability and the use of well-established and high-yielding reactions.
The synthesis begins with the alkylation of diethyl malonate. The acidic α-hydrogen of the malonic ester is readily deprotonated by a suitable base to form a nucleophilic enolate, which then undergoes an S(_N)2 reaction with a 2,2,2-trifluoroethylating agent. The resulting diethyl 2-(2,2,2-trifluoroethyl)malonate is then converted to the corresponding 1,3-dialdehyde. Finally, the cyclocondensation of this dicarbonyl compound with hydrazine hydrate affords the target 4-(2,2,2-trifluoroethyl)-1H-pyrazole.
Visualized Synthetic Workflow
Figure 1: Proposed synthetic route for 4-(2,2,2-trifluoroethyl)-1H-pyrazole.
Detailed Experimental Protocol
Part 1: Synthesis of Diethyl 2-(2,2,2-trifluoroethyl)malonate
This step involves the alkylation of diethyl malonate with 2,2,2-trifluoroethyl iodide. The use of a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of the malonic ester, leading to an efficient alkylation reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Hazards |
| Diethyl malonate | 160.17 | 1.055 | 199.3 | Irritant |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 0.92 | - | Flammable, Water-reactive |
| 2,2,2-Trifluoroethyl iodide | 209.94 | 2.15 | 55-57 | Irritant, Light-sensitive |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 0.889 | 66 | Flammable, Irritant |
| Diethyl ether | 74.12 | 0.713 | 34.6 | Highly flammable |
| Saturated aq. NH₄Cl | - | - | - | Irritant |
| Brine | - | - | - | - |
| Anhydrous MgSO₄ | 120.37 | 2.66 | - | - |
Procedure:
-
To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol).
-
Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous tetrahydrofuran (THF, 200 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add diethyl malonate (16.0 g, 100 mmol) dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add 2,2,2-trifluoroethyl iodide (23.1 g, 110 mmol) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and then heat at reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford diethyl 2-(2,2,2-trifluoroethyl)malonate as a colorless oil.
Part 2: Synthesis of 2-(2,2,2-trifluoroethyl)malonaldehyde
This part of the synthesis involves the reduction of the diester to a diol, followed by oxidation to the dialdehyde.
Sub-step 2a: Reduction to 2-(2,2,2-trifluoroethyl)propane-1,3-diol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Melting Point (°C) | Hazards |
| Diethyl 2-(2,2,2-trifluoroethyl)malonate | 242.19 | 1.23 | - | Irritant |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 0.917 | 125 (dec.) | Water-reactive, Corrosive |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 0.889 | - | Flammable, Irritant |
| Ethyl acetate | 88.11 | 0.902 | - | Flammable, Irritant |
| 1 M HCl | - | - | - | Corrosive |
Procedure:
-
In a flame-dried three-necked round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (4.6 g, 120 mmol) in anhydrous THF (150 mL) and cool to 0 °C.
-
Slowly add a solution of diethyl 2-(2,2,2-trifluoroethyl)malonate (24.2 g, 100 mmol) in anhydrous THF (50 mL) dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux for 3 hours.
-
Cool the reaction mixture to 0 °C and quench by the sequential slow addition of water (4.6 mL), 15% aqueous NaOH (4.6 mL), and then water again (13.8 mL).
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite. Wash the filter cake with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 2-(2,2,2-trifluoroethyl)propane-1,3-diol, which can be used in the next step without further purification.
Sub-step 2b: Oxidation to 2-(2,2,2-trifluoroethyl)malonaldehyde
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Melting Point (°C) | Hazards |
| 2-(2,2,2-trifluoroethyl)propane-1,3-diol | 158.11 | - | - | Irritant |
| Pyridinium chlorochromate (PCC) | 215.56 | 1.9 | 205 (dec.) | Oxidizer, Toxic |
| Dichloromethane (CH₂Cl₂), anhydrous | 84.93 | 1.326 | - | Carcinogen, Irritant |
| Celite | - | - | - | - |
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (PCC) (43.1 g, 200 mmol) in anhydrous dichloromethane (300 mL), add a solution of the crude 2-(2,2,2-trifluoroethyl)propane-1,3-diol (15.8 g, 100 mmol) in anhydrous dichloromethane (100 mL) in one portion.
-
Stir the mixture at room temperature for 2 hours.
-
Dilute the reaction mixture with diethyl ether (400 mL) and filter through a pad of Celite.
-
Wash the Celite pad with diethyl ether (3 x 100 mL).
-
Combine the filtrate and washings and concentrate carefully under reduced pressure (keeping the bath temperature low to avoid polymerization of the aldehyde) to give crude 2-(2,2,2-trifluoroethyl)malonaldehyde. This product is often used immediately in the next step.
Part 3: Synthesis of 4-(2,2,2-trifluoroethyl)-1H-pyrazole (Knorr Pyrazole Synthesis)
The final step is the cyclocondensation of the prepared 1,3-dialdehyde with hydrazine hydrate to form the pyrazole ring. The reaction is typically acid-catalyzed.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Hazards |
| 2-(2,2,2-trifluoroethyl)malonaldehyde | 154.08 | - | - | Irritant, Lachrymator |
| Hydrazine hydrate (N₂H₄·H₂O) | 50.06 | 1.032 | 120 | Toxic, Corrosive, Carcinogen |
| Ethanol | 46.07 | 0.789 | 78.37 | Flammable |
| Acetic acid, glacial | 60.05 | 1.049 | 118 | Corrosive |
| Saturated aq. NaHCO₃ | - | - | - | - |
| Ethyl acetate | 88.11 | 0.902 | 77.1 | Flammable, Irritant |
Procedure:
-
Dissolve the crude 2-(2,2,2-trifluoroethyl)malonaldehyde (15.4 g, 100 mmol) in ethanol (200 mL) in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (0.5 mL).
-
Add hydrazine hydrate (5.0 g, 100 mmol) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture at reflux for 2 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 4-(2,2,2-trifluoroethyl)-1H-pyrazole.
Trustworthiness and Self-Validation
The success of this synthetic route relies on careful execution and monitoring at each stage.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) should be used to monitor the progress of each reaction, ensuring the complete consumption of the starting material before proceeding to the next step or work-up.
-
Intermediate Characterization: While the intermediates can often be used crude in the subsequent step, it is advisable to characterize a small sample of each purified intermediate (diethyl 2-(2,2,2-trifluoroethyl)malonate, 2-(2,2,2-trifluoroethyl)propane-1,3-diol, and 2-(2,2,2-trifluoroethyl)malonaldehyde) by NMR spectroscopy (
H, C, F) and Mass Spectrometry to confirm their identity and purity. -
Final Product Characterization: The final product, 4-(2,2,2-trifluoroethyl)-1H-pyrazole, must be thoroughly characterized by NMR spectroscopy (
H, C, F), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity. The analytical data should be compared with expected values.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of 4-(2,2,2-trifluoroethyl)-1H-pyrazole. By employing well-established synthetic transformations, this protocol offers a clear and logical pathway for researchers in the field of medicinal chemistry and drug development to access this valuable fluorinated heterocyclic building block. Careful adherence to the experimental procedures and in-process validation will ensure a successful outcome.
References
-
Knorr Pyrazole Synthesis
- Title: Ueber die Einwirkung von Acetessigester auf Phenylhydrazin
- Source: Berichte der deutschen chemischen Gesellschaft, 1883, 16(2), pp. 2597–2599.
-
URL: [Link]
-
Malonic Ester Synthesis
- Title: The Malonic Ester and Acetoacetic Ester Synthesis
- Source: Master Organic Chemistry
-
URL: [Link]
-
Reduction of Esters with LiAlH₄
- Title: Reduction of Carboxylic Acid Deriv
- Source: Organic Chemistry, 2nd ed., Jonathan Clayden, Nick Greeves, and Stuart Warren.
-
URL: [Link]
- Oxidation of Alcohols with PCC: Title: Pyridinium chlorochromate: a versatile oxidant in organic synthesis Source: Synthesis, 1980(10), pp. 837-852.
-
General Pyrazole Synthesis Reviews
- Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps
- Source: Beilstein Journal of Organic Chemistry, 2024, 20, pp. 178-212.
-
URL: [Link]
Application Note: Optimized Protocols for the N-Alkylation of 4-(2,2,2-Trifluoroethyl)-1H-pyrazole
This Application Note provides a comprehensive technical guide for the N-alkylation of 4-(2,2,2-trifluoroethyl)-1H-pyrazole , a fluorinated building block increasingly relevant in medicinal chemistry (e.g., JAK inhibitors, agrochemicals).[1]
Executive Summary
The introduction of fluorinated motifs, such as the 2,2,2-trifluoroethyl group, modulates lipophilicity (
This guide details three validated protocols for N-alkylation, selected based on electrophile reactivity and functional group tolerance. Crucially, 4-(2,2,2-trifluoroethyl)-1H-pyrazole is a tautomerically symmetric substrate (assuming H at positions 3 and 5).[1][2] Consequently, N-alkylation yields a chemically unique product, eliminating the regioselectivity challenges typically associated with asymmetric pyrazoles.
Scientific Foundation & Mechanistic Insight
Substrate Analysis[1][2]
-
Symmetry: The substrate possesses a plane of symmetry perpendicular to the pyrazole ring (passing through C4 and the NH-N bond midpoint in the averaged structure). Alkylation at
or produces identical products.[2] -
Electronic Effects: The
group exerts a negative inductive effect ( ).[1][2]-
Acidity: The
of the NH proton is estimated to be 12.5–13.5 (DMSO), slightly more acidic than unsubstituted pyrazole ( ). This facilitates deprotonation by mild carbonate bases.[2] -
Nucleophilicity: The resulting pyrazolide anion is less nucleophilic than alkyl-pyrazoles.[1][2] Reactions with sterically hindered or electron-rich electrophiles may require elevated temperatures or stronger leaving groups (Iodide > Bromide).[1][2]
-
Decision Logic for Protocol Selection
Select the protocol based on your electrophile type:
-
Method A (Standard): Primary/Secondary Alkyl Halides (Cl, Br, I). Best balance of safety and yield.
-
Method B (High Reactivity): Unreactive Electrophiles or hindered systems.[1][2] Uses strong base (NaH).[1]
-
Method C (Mitsunobu): Alcohols (R-OH).[1][2] Avoids pre-activation of alcohols to halides.
Experimental Protocols
Method A: Cesium Carbonate Mediated Alkylation (General Purpose)
Recommended for most primary and secondary alkyl halides/tosylates.[1]
Rationale: Cesium carbonate (
Materials:
-
Substrate: 4-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 equiv)[1][2][3]
-
Electrophile: Alkyl Halide (1.1 – 1.2 equiv)[1]
-
Base:
(1.5 – 2.0 equiv)[1] -
Solvent: Anhydrous DMF or Acetonitrile (MeCN) [0.2 M concentration]
-
Additive (Optional): TBAI (tetrabutylammonium iodide, 10 mol%) for alkyl chlorides.[1]
Step-by-Step Protocol:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole (1.0 equiv) in anhydrous DMF (0.2 M).
-
Deprotonation: Add
(1.5 equiv) in a single portion.[2] Stir at Room Temperature (RT) for 15 minutes. The suspension may change color slightly. -
Addition: Add the alkyl halide (1.1 equiv) dropwise.
-
Note: If using a solid electrophile, dissolve in a minimum amount of DMF first.
-
-
Reaction: Stir at RT. Monitor by LC-MS or TLC (typically 2–6 hours).[1][2]
-
Optimization: If conversion is <50% after 4 hours, heat to 60°C.
-
-
Workup: Dilute with EtOAc. Wash with water (
) to remove DMF, then brine ( ).[1] Dry over , filter, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Method B: Sodium Hydride Mediated Alkylation
Recommended for unreactive electrophiles or when rapid kinetics are required.[1][2]
Rationale: Irreversible deprotonation generates the naked pyrazolide anion, maximizing nucleophilicity.
Materials:
Step-by-Step Protocol:
-
Activation: Place NaH (1.2 equiv) in a dry flask under Argon/Nitrogen. (Optional: Wash with dry hexane to remove oil if lipophilic impurities are a concern).[2] Suspend in anhydrous THF (0.2 M).
-
Deprotonation: Cool to 0°C. Add a solution of 4-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 equiv) in THF dropwise over 10 minutes. Evolution of
gas will be observed.[2] -
Equilibration: Stir at 0°C for 30 minutes until gas evolution ceases.
-
Alkylation: Add the electrophile (1.1 equiv) dropwise at 0°C.
-
Completion: Allow to warm to RT and stir for 1–4 hours.
-
Quench: Carefully quench with saturated
solution at 0°C. -
Workup: Extract with EtOAc or DCM.
Method C: Mitsunobu Reaction
Recommended for alkylation using primary or secondary alcohols directly.[1][2]
Rationale: Avoids the extra step of converting an alcohol to a halide.
Materials:
Step-by-Step Protocol:
-
Mix: Dissolve pyrazole (1.0 equiv), Alcohol (R-OH, 1.1 equiv), and
(1.5 equiv) in anhydrous THF (0.1 M). Cool to 0°C.[2][5][6][7] -
Addition: Add DIAD (1.5 equiv) dropwise over 10–15 minutes. The solution will turn yellow/orange.
-
Reaction: Warm to RT and stir for 12–24 hours.
-
Workup: Concentrate directly. Triturate with
/Hexane to precipitate (triphenylphosphine oxide), filter, and purify the filtrate.
Visualized Workflow & Logic
The following diagram illustrates the mechanistic pathway and decision logic for the alkylation process.
Caption: Workflow for selecting the optimal alkylation strategy based on electrophile properties.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor Nucleophilicity | Switch from |
| Reaction Stalled | Steric Hindrance | Heat to 60–80°C. Use a more polar solvent (DMF > MeCN > THF).[1][2] |
| Emulsion during Workup | DMF presence | Wash organic layer with 5% LiCl solution (aq) instead of water to efficiently remove DMF.[1] |
| N- vs C-Alkylation | Ambident Nucleophile | C-alkylation is extremely rare for pyrazoles under these conditions.[1][2] Verify structure by NMR (N-CH signal ≈ 4.0–5.5 ppm).[1][2] |
References
-
General Pyrazole Alkylation
-
Mitsunobu Reaction on Pyrazoles
-
Synthesis of Fluorinated Pyrazoles
-
pKa Estimation & Electronic Effects
Sources
- 1. 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid | C6H4ClF3N2O2 | CID 19619548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - 4-bromo-1-(2,2,2-trifluoroethyl)-1h-pyrazole (C5H4BrF3N2) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Application Note: Strategic Functionalization of the 4-(2,2,2-Trifluoroethyl)-1H-Pyrazole Core
This is a comprehensive Application Note and Protocol Guide for the functionalization of the 4-(2,2,2-trifluoroethyl)-1H-pyrazole core.
Executive Summary & Chemical Profile
The 4-(2,2,2-trifluoroethyl)-1H-pyrazole core (CAS: 1946822-36-1) represents a high-value scaffold in modern drug discovery. The 2,2,2-trifluoroethyl (
Physicochemical Properties
| Property | Value / Characteristic | Impact on Chemistry |
| pKa (NH) | ~13.5 (Est.) | Slightly more acidic than 4-ethylpyrazole (~14.2) due to inductive ( |
| LogP | ~1.5 | Moderate lipophilicity; suitable for CNS and peripheral targets. |
| Electronic State | Electron-Deficient Core | The |
| Tautomerism | Degenerate (Fast) | In the unsubstituted state, N1 and N2 are equivalent. Functionalization breaks this symmetry. |
Functionalization Strategy Map
The functionalization of this core follows a hierarchical logic: N-Functionalization (to lock the tautomer and introduce diversity) followed by C-Functionalization (C3/C5 diversification).
Figure 1: Decision tree for the sequential functionalization of the pyrazole core.
Detailed Protocols
Protocol A: Regioselective N-Alkylation
Objective: Introduction of alkyl side chains.
Mechanism:
Materials:
-
Substrate: 4-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 eq)
-
Electrophile: Alkyl bromide/iodide (1.2 eq)
-
Base: Cesium Carbonate (
) (2.0 eq) -
Solvent: Anhydrous DMF or Acetonitrile (
)
Procedure:
-
Dissolution: In a flame-dried vial, dissolve the pyrazole (1.0 mmol, 164 mg) in anhydrous DMF (3.0 mL).
-
Deprotonation: Add
(650 mg, 2.0 mmol) in one portion. Stir at RT for 15 minutes. Observation: The suspension may turn slightly yellow. -
Addition: Add the alkyl halide (1.2 mmol) dropwise.
-
Reaction: Stir at 60°C for 4–6 hours. (Note: Simple alkyl halides react at RT; bulky ones require heat).
-
Work-up: Dilute with EtOAc (20 mL), wash with water (
) and brine. Dry over .[1] -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Troubleshooting Table:
| Issue | Cause | Solution |
|---|
| Low Conversion | Poor nucleophilicity due to
Protocol B: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)
Objective: Introduction of aryl/heteroaryl groups without using pre-functionalized halides. Mechanism: Oxidative coupling using Boronic Acids.
Materials:
-
Substrate: 4-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 eq)
-
Coupling Partner: Aryl Boronic Acid (2.0 eq)
-
Catalyst:
(0.1 – 1.0 eq) -
Ligand: Pyridine or DMAP (2.0 eq)
-
Oxidant: Dry Air (balloon) or
Procedure:
-
Setup: To a reaction tube equipped with a stir bar, add pyrazole (1.0 mmol), Aryl Boronic Acid (2.0 mmol), and
(18 mg, 0.1 eq for catalytic; 180 mg, 1.0 eq for difficult substrates). -
Solvent: Add anhydrous DCM (5 mL) and Pyridine (2.0 mmol, 161 µL).
-
Activation: Add 4Å molecular sieves (activated powder, 200 mg).
-
Reaction: Attach an oxygen or dry air balloon. Stir vigorously at RT for 16–24 hours.
-
Monitoring: Monitor by LC-MS. The product will be less polar than the starting material.
-
Work-up: Filter through a pad of Celite to remove Copper salts. Wash with DCM.[1] Wash filtrate with 1M HCl (to remove pyridine) and brine.
Protocol C: C3/C5-Halogenation (Iodination)
Objective: Activation of the ring for subsequent cross-coupling (Suzuki/Sonogashira).
Context: The
Materials:
-
Substrate: N-alkyl-4-(2,2,2-trifluoroethyl)pyrazole (1.0 eq)
-
Reagent: N-Iodosuccinimide (NIS) (1.1 eq)
-
Solvent: Acetonitrile (
)
Procedure:
-
Dissolve the N-substituted pyrazole (1.0 mmol) in MeCN (5 mL).
-
Cool to 0°C in an ice bath.
-
Add NIS (248 mg, 1.1 mmol) portion-wise.
-
Allow to warm to RT and stir for 2 hours.
-
Quench: Add 10%
(aq) to reduce excess iodine (color changes from red/brown to clear). -
Isolation: Extract with EtOAc. The product is usually pure enough for the next step.
Advanced Insight: Impact of the Fluorine Motif
Electronic Modulation
The trifluoroethyl group is unique because the methylene spacer (
-
Hammett
: The group has a . -
Consequence: The pyrazole nitrogen lone pair is less available than in 4-ethylpyrazole, but more available than in 4-trifluoromethylpyrazole. This requires longer reaction times for N-arylation compared to standard pyrazoles.
Metabolic Stability (The "Fluorine Effect")
In drug design, replacing an Ethyl group with a Trifluoroethyl group blocks the primary metabolic soft spot (the
References
-
Synthesis of Trifluoromethyl-Substituted Pyrazoles: Kawase, M., et al. "Synthesis of Trifluoromethyl-Substituted Pyrazoles and 1,2,4-Triazines..."[2][3] Chem. Pharm.[2][3] Bull.2008 , 56(4), 433–438.[3] Link
-
N-Alkylation Regioselectivity: Edilova, Y. O., et al. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles..." Int. J. Mol. Sci.2025 , 26(21), 10335. Link
-
C-H Activation of Pyrazoles: Yang, W., et al. "Orchestrated Triple C–H Activation Reactions Using Two Directing Groups..." J. Am. Chem. Soc.2016 (Relevant context for pyrazole directing groups). Link
-
General Pyrazole Chemistry: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols..." J. Org. Chem.2008 .[3][4] Link
-
Compound Data: PubChem CID 19619548 (4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid - derivative example). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of trifluoromethyl-substituted pyrazoles and 1,2,4-triazines by ring transformation of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with phenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
experimental procedure for cyclocondensation to form trifluoroethyl pyrazoles
Abstract & Strategic Relevance
Fluorinated pyrazoles are cornerstones of modern medicinal chemistry and agrochemistry, featuring prominently in blockbuster drugs like Celecoxib (Celebrex) and various next-generation herbicides. The incorporation of fluorinated motifs—specifically trifluoromethyl (
This guide provides a high-fidelity experimental framework for the cyclocondensation of 1,3-dicarbonyl equivalents with hydrazines. Unlike generic protocols, this document focuses on the critical challenge of regiocontrol (1,3- vs. 1,5-isomers) and the handling of fluorinated building blocks. We address two distinct synthetic targets:
-
3-(Trifluoromethyl)pyrazoles: The standard pharmacophore (e.g., COX-2 inhibitors).
- -(2,2,2-Trifluoroethyl)pyrazoles: Emerging scaffolds for specific receptor targeting.
Part 1: Mechanistic Insight & Regioselectivity
The formation of the pyrazole core proceeds via the Knorr Pyrazole Synthesis , involving the condensation of a hydrazine (
The Challenge: When using unsymmetrical diketones (e.g.,
-
Path A (1,5-isomer): The terminal
of the hydrazine attacks the carbonyl adjacent to the group. -
Path B (1,3-isomer): The terminal
attacks the carbonyl adjacent to the group.
The
Reaction Pathway Diagram
Figure 1: Mechanistic flow of the Knorr cyclocondensation. The initial nucleophilic attack dictates the final regioisomer.
Part 2: Experimental Protocols
Protocol A: Synthesis of 1-Aryl-3-(Trifluoromethyl)pyrazoles
Target: The "Celecoxib-like" scaffold. Mechanism: Condensation of 4,4,4-trifluoro-1-aryl-1,3-butanedione with aryl hydrazine.
Reagents:
-
Substrate: 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)
-
Nucleophile: 4-Sulfamoylphenylhydrazine hydrochloride (1.1 equiv)
-
Solvent: Absolute Ethanol (0.5 M concentration)
-
Catalyst: Concentrated HCl (catalytic) or reflux in acetic acid (for 1-aryl-5-CF3 selectivity). Note: To obtain the 1,5-diaryl-3-CF3 isomer (Celecoxib), regiocontrol is critical.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol of the 1,3-diketone in 20 mL of absolute ethanol.
-
Addition: Add 11 mmol of the aryl hydrazine hydrochloride.
-
Critical Checkpoint: If using the free base hydrazine, the reaction may be exothermic. If using the HCl salt, no initial exotherm is expected.
-
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.-
Observation: The formation of the pyrazole is driven by the thermodynamic stability of the aromatic ring.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Precipitation: Often, the product precipitates upon cooling. If so, filter and wash with cold ethanol.
-
Extraction: If no precipitate forms, remove ethanol under reduced pressure. Redissolve residue in EtOAc, wash with
(aq) and brine. Dry over .[1]
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Regioselectivity Table (Solvent Effects):
| Solvent | Additive | Major Isomer | Yield | Notes |
| Ethanol | HCl (cat.) | 3-CF3 (1,5-diaryl) | >85% | Thermodynamic product; Favors attack at |
| Acetic Acid | None | 5-CF3 (1,3-diaryl) | ~70% | Kinetic control; Solvation of |
| TFE | None | Mixed | Moderate | 2,2,2-Trifluoroethanol can alter H-bonding networks. |
Protocol B: Synthesis of -(2,2,2-Trifluoroethyl)pyrazoles
Target: Pyrazoles with a fluoroalkyl group on the Nitrogen. Relevance: Agrochemicals and specialized lipophilic ligands.
Method: Cyclocondensation using 2,2,2-Trifluoroethylhydrazine (
Reagents:
-
Substrate: 1,3-Diketone (e.g., Acetylacetone) or
-Enaminone. -
Nucleophile: 2,2,2-Trifluoroethylhydrazine (70% aq. solution or oxalate salt).
-
Solvent: Toluene or Acetic Acid.
Step-by-Step Methodology:
-
Setup: Charge a Dean-Stark apparatus with Toluene (50 mL).
-
Reactant Mixing: Add 1,3-diketone (10 mmol) and 2,2,2-trifluoroethylhydrazine (12 mmol).
-
Safety Note: Trifluoroethylhydrazine is toxic and volatile. Handle in a fume hood.
-
-
Dehydration: Reflux with azeotropic removal of water. The reduced nucleophilicity of the hydrazine requires efficient water removal to drive the equilibrium.
-
Time: 12–24 hours.[1]
-
-
Monitoring: Check for the disappearance of the diketone via GC-MS (preferred for volatile fluorinated products).
-
Workup:
-
Wash the toluene layer with 1M HCl (to remove unreacted hydrazine) and then brine.
-
Concentrate in vacuo.
-
-
Purification: Distillation (for simple pyrazoles) or Column Chromatography.
Part 3: Troubleshooting & Optimization
Decision Tree for Low Yields/Isomer Issues
Figure 2: Troubleshooting logic for optimizing cyclocondensation.
Key Technical Notes:
-
Hydrate Formation: 1,1,1-Trifluoro-1,3-diketones often exist as hydrates. If the reaction is sluggish, pre-treat the diketone with toluene reflux to remove water before adding hydrazine.
-
Safety - HF Generation: In rare cases involving high temperatures and Lewis acids,
groups can degrade to release HF. Use borosilicate glassware and avoid strong Lewis acids ( ) unless necessary.
References
-
Regioselective Synthesis of 3-Trifluoromethylpyrazoles: Zhu, C., et al. "Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene."[2][3][4] Organic Letters, 2020, 22(3), 809–813.[2][3]
-
Synthesis of N-Trifluoroethyl Pyrazoles: Ma, H.-J., et al. "Synthesis and Herbicidal Activity of Novel N-(2,2,2)-Trifluoroethylpyrazole Derivatives."[5] Journal of Agricultural and Food Chemistry, 2010, 58(7), 4356–4360.[5]
-
Trifluoroethanol as Solvent/Reactant: Gonçalves, H. A., et al. "Synthesis of 2,2,2-Trifluoroethyl 1H-Pyrazole Carboxylates: Insight into the Mechanism of Trichloromethyl Group Hydrolysis."[6][7] Journal of the Brazilian Chemical Society, 2016.
-
General Review of Fluorinated Pyrazoles: Fustero, S., et al.[8] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011, 111(11), 6984–7034.
Sources
- 1. US9302994B2 - Process for the preparation of 5-fluoro-1H-pyrazoles - Google Patents [patents.google.com]
- 2. Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene [organic-chemistry.org]
- 3. Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2,2,2-trifluoroethyl)-1H-pyrazole
Welcome to the technical support center for the synthesis of 4-(2,2,2-trifluoroethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and improve product yield. We will delve into common challenges, provide troubleshooting strategies, and answer frequently asked questions, all grounded in established scientific principles.
Introduction
4-(2,2,2-trifluoroethyl)-1H-pyrazole is a valuable building block in medicinal chemistry due to the unique properties conferred by the trifluoroethyl group, such as increased metabolic stability and binding affinity. However, its synthesis can be challenging, often leading to low yields and purification difficulties. This guide provides in-depth technical assistance to help you optimize your synthetic protocol.
Assumed Synthetic Route: A Common Approach
A prevalent method for synthesizing 4-substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine. For our target molecule, this involves the use of a 1,3-dicarbonyl precursor bearing the 2,2,2-trifluoroethyl moiety.
Caption: A typical workflow for the synthesis of 4-(2,2,2-trifluoroethyl)-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the best choice of hydrazine source for this reaction?
A1: Both hydrazine hydrate and hydrazine salts (e.g., hydrazine sulfate or hydrochloride) can be used. Hydrazine hydrate is a stronger nucleophile and may lead to faster reaction rates. However, it is also more hazardous. Hydrazine salts are more stable and easier to handle, but may require the addition of a base (e.g., sodium acetate, triethylamine) to liberate the free hydrazine in situ. The choice often depends on the specific substrate and safety considerations.
Q2: Which solvent is recommended for the condensation reaction?
A2: Protic solvents like ethanol or acetic acid are commonly used for pyrazole synthesis via condensation. Ethanol is a good general choice as it effectively dissolves both the reactants and facilitates the reaction at reflux temperatures. Acetic acid can act as both a solvent and a catalyst, potentially accelerating the reaction, but it may require more rigorous removal during work-up.
Q3: Does the reaction require a catalyst?
A3: The condensation of 1,3-dicarbonyls with hydrazine is often self-catalyzed, especially when using hydrazine hydrate. However, in some cases, particularly with less reactive substrates or when using hydrazine salts, a catalytic amount of a protic acid (e.g., acetic acid, HCl) can be beneficial to protonate a carbonyl group and facilitate the initial nucleophilic attack by hydrazine.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 4-(2,2,2-trifluoroethyl)-1H-pyrazole.
Caption: A troubleshooting decision tree for low product yield.
Issue 1: Low or No Product Yield
Potential Cause A: Incomplete Reaction
-
Explanation: The reaction may not have reached completion due to insufficient reaction time or temperature.
-
Troubleshooting Steps:
-
Monitor the reaction progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials.
-
Increase reaction time: If starting material is still present, prolong the reaction time.
-
Increase reaction temperature: Gradually increase the temperature, ensuring it does not exceed the decomposition temperature of the reactants or products. Refluxing in a higher-boiling solvent might be an option.
-
Potential Cause B: Degradation of Starting Materials or Product
-
Explanation: The 1,3-dicarbonyl starting material can be susceptible to degradation, especially under harsh acidic or basic conditions. The product pyrazole might also be unstable under the reaction conditions.
-
Troubleshooting Steps:
-
Check the purity of starting materials: Ensure the 1,3-dicarbonyl and hydrazine are of high purity.
-
Use milder reaction conditions: Consider lowering the reaction temperature and using a less acidic or basic catalyst if applicable.
-
Inert atmosphere: If your starting materials are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Issue 2: Formation of Multiple Products (Isomers or Side Products)
Potential Cause A: Regioselectivity Issues
-
Explanation: The reaction of an unsymmetrical 1,3-dicarbonyl with hydrazine can potentially lead to the formation of two regioisomeric pyrazoles.
-
Troubleshooting Steps:
-
Characterize the isomers: Use spectroscopic techniques like NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry to identify the different isomers formed.
-
Modify reaction conditions: The regioselectivity can sometimes be influenced by the solvent, temperature, and pH of the reaction medium. Experiment with different conditions to favor the formation of the desired isomer.
-
Purification: If the formation of isomers cannot be avoided, develop an effective purification method, such as column chromatography with an optimized solvent system, to separate them.
-
Potential Cause B: Formation of Side Products
-
Explanation: Side reactions, such as self-condensation of the dicarbonyl compound or reaction of hydrazine with other functional groups, can lead to the formation of impurities.
-
Troubleshooting Steps:
-
Control stoichiometry: Use a precise stoichiometry of reactants. An excess of hydrazine can sometimes lead to the formation of di-hydrazones.
-
Optimize reaction temperature: Lowering the temperature may suppress the formation of side products.
-
Purification: Develop a robust purification protocol to remove the side products.
-
Issue 3: Difficulties in Product Purification
Potential Cause A: Similar Polarity of Product and Impurities
-
Explanation: The desired product and some impurities may have very similar polarities, making their separation by column chromatography challenging.
-
Troubleshooting Steps:
-
Optimize chromatography conditions: Experiment with different solvent systems (e.g., varying the ratio of hexane and ethyl acetate) and different stationary phases (e.g., silica gel with different pore sizes, or alumina).
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Derivatization: In some cases, it might be possible to selectively derivatize the impurity to alter its polarity, making it easier to separate.
-
Potential Cause B: Product is Highly Polar or Water-Soluble
-
Explanation: The pyrazole ring is basic and can be protonated, making the product water-soluble, especially if the work-up is acidic. This can lead to loss of product into the aqueous phase.
-
Troubleshooting Steps:
-
Adjust pH during work-up: Ensure the aqueous layer is basic (pH > 8) before extracting the product with an organic solvent. This will keep the pyrazole in its neutral, less polar form.
-
Use a more polar extraction solvent: If the product has moderate polarity, using a solvent like dichloromethane or ethyl acetate for extraction might be more effective than less polar solvents.
-
Back-extraction: If the product is in the aqueous layer, you can try to back-extract it with an organic solvent after adjusting the pH.
-
Detailed Experimental Protocol (Example)
This is a generalized protocol and should be adapted and optimized for your specific laboratory conditions and scale.
Materials:
-
4,4,4-Trifluoro-1-(alkoxy)-butane-1,3-dione (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4,4,4-Trifluoro-1-(alkoxy)-butane-1,3-dione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-(2,2,2-trifluoroethyl)-1H-pyrazole.
Data Summary Table
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Ethanol | Acetic Acid | Toluene |
| Temperature | Reflux | 80 °C | Reflux |
| Catalyst | None | None | p-TsOH (cat.) |
| Typical Yield | 60-70% | 65-75% | 50-60% |
| Key Observation | Clean reaction | Faster reaction | More side products |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary.
References
Technical Support Center: Purification of 4-(2,2,2-trifluoroethyl)-1H-pyrazole
This guide is structured as a specialized Technical Support Center for researchers working with 4-(2,2,2-trifluoroethyl)-1H-pyrazole . It prioritizes "first-principles" chemical logic—specifically how the electron-withdrawing trifluoroethyl group alters standard pyrazole purification protocols.[1]
Ticket ID: PYR-TFE-004 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary
Purifying 4-(2,2,2-trifluoroethyl)-1H-pyrazole presents a unique challenge compared to non-fluorinated analogs.[1] The 2,2,2-trifluoroethyl group at the C4 position exerts a strong inductive electron-withdrawing effect (
-
Key Insight: The electron-withdrawing group increases the acidity of the N-H proton while decreasing the basicity of the pyridine-like nitrogen. Consequently, standard "acid washes" (used for basic pyrazoles) often fail or lead to yield loss.
-
Recommended Strategy: Prioritize Anionic Exchange (Base Extraction) followed by Trituration/Recrystallization in non-polar solvents.[1]
Module 1: The "pH Swing" Extraction (Primary Method)
Applicability: Removal of neutral organic impurities and regioisomers that lack the acidic N-H proton (e.g., N-alkylated byproducts).[1]
The Mechanism
Unlike typical pyrazoles which are treated as bases, this fluorinated analog should be treated as a weak acid.
-
Deprotonation: Treat with strong base (NaOH) to form the water-soluble pyrazolate anion.[1]
-
Wash: Organic impurities remain in the organic layer.
-
Reprotonation: Acidify to regenerate the neutral pyrazole, which precipitates or extracts back into organic solvent.
Protocol
-
Dissolution: Dissolve crude material in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]
-
Extraction (Step A): Add 1.0 M NaOH (aq). Shake vigorously.
-
Target: Product moves to the Aqueous Layer (as sodium salt).
-
Waste: Impurities remain in the Organic Layer .
-
-
Separation: Collect the aqueous layer. Perform a second wash with fresh DCM to ensure removal of all neutrals.
-
Precipitation (Step B): Cool the aqueous layer to 0–5°C. Slowly add 2.0 M HCl until pH reaches ~4–5.
-
Observation: The product should precipitate as a white solid.[2]
-
-
Recovery: Filter the solid.[3][4] If no precipitate forms (due to oiling), extract the acidic aqueous mix with EtOAc (3x), dry over MgSO₄, and concentrate.
Visualization: The Anionic Purification Logic
Caption: Logical flow for the Anionic Exchange method, exploiting the increased acidity of the fluorinated pyrazole.
Module 2: Crystallization & Trituration
Applicability: Final polishing to remove trace colored impurities or to solidify an "oiled-out" product.[1]
Solvent Selection Guide
The trifluoroethyl group adds lipophilicity but also "fluorophilicity," making the molecule soluble in unexpected solvents.
| Solvent System | Role | Outcome | Notes |
| DCM / Hexane | Primary | Crystalline Needles | Dissolve in min.[1] DCM, add Hexane until cloudy. Cool slowly. |
| Toluene | Alternative | Block Crystals | Good for removing non-polar tars.[1] Heat to 80°C, cool to -20°C. |
| EtOAc / Pentane | Trituration | Amorphous Powder | Use if product oils out.[1] Vigorously stir the oil in cold pentane. |
| Water | Anti-solvent | Precipitate | Only effective if the product was dissolved in water-miscible solvent (e.g., EtOH).[1] |
Troubleshooting "Oiling Out"
A common issue with fluoroalkyl-pyrazoles is their tendency to form oils rather than crystals due to low melting points and disrupted packing.[1]
-
The Scratch Technique: Use a glass rod to scratch the side of the flask at the air-solvent interface.
-
Seed Crystals: If you have any solid from a previous batch, add a speck to the oil.
-
Sonication: Sonicate the biphasic mixture (oil + hexane) to induce nucleation.
Module 3: Chromatography (The "Last Resort")
Applicability: Separation of regioisomers (e.g., 3-isomer vs. 4-isomer) if synthesis lacked regiocontrol.[1]
Critical Issue: Pyrazoles interact strongly with the acidic silanols on silica gel, leading to severe tailing (streaking).
Optimized Mobile Phase
Do not use straight Hexane/EtOAc.[1] You must suppress the silica interaction.
-
Base Modifier: Add 1% Triethylamine (Et₂N) or 1% NH₄OH to the mobile phase.[1]
-
Gradient: 0%
40% EtOAc in Hexanes (with modifier).
Note: The 4-substituted isomer is typically less polar than the 3-substituted isomer due to better symmetry and shielding of the dipole, but this must be confirmed via TLC.
FAQ: Troubleshooting Specific Scenarios
Q1: I tried the acid wash (dissolving in HCl), but my yield is very low. Where is my product?
-
Diagnosis: You likely treated it like a standard basic amine.[1] The electron-withdrawing
group reduces the basicity of the pyrazole nitrogen. -
Solution: The salt formed with HCl is likely unstable or hydrolyzes easily, meaning your product stayed in the organic layer or partitioned poorly. Switch to the Anionic Extraction (Module 1) using NaOH.
Q2: My NMR shows a doublet of quartets at 3.2 ppm. Is this my product?
-
Analysis: Yes. The methylene protons (
) next to the group will appear as a quartet (coupling with , Hz) and likely split again by the adjacent pyrazole proton or simply appear as a broad quartet.[1] -
Verification: Check the
NMR for a quartet around 125 ppm (indicative of ).
Q3: How do I distinguish the 4-isomer from the 3-isomer?
-
Method: NOESY NMR.[1]
References
-
Regioselectivity in Pyrazole Synthesis
-
Fluorinated Pyrazole Synthesis via Diazoalkanes
-
General Purification of Pyrazoles
-
Physical Properties & Safety
Sources
controlling regioselectivity in pyrazole synthesis using fluorinated alcohols
Topic: Controlling Regioselectivity with Fluorinated Alcohols (TFE/HFIP)
Executive Summary & Core Logic
The Problem: The condensation of unsymmetrical 1,3-diketones with substituted hydrazines (the Knorr synthesis) typically yields a mixture of 1,3- and 1,5-disubstituted pyrazoles.[1] In conventional solvents like ethanol (EtOH), the energy difference between the transition states of the two pathways is often negligible, leading to poor regioselectivity (often ~1:1 to 3:1).
The Solution: Fluorinated alcohols—specifically 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) —act not just as solvents but as hydrogen-bond donating (HBD) promoters . Their high ionizing power and strong acidity (
Mechanism & Theory (The "Why")
To control the reaction, you must understand the Solvent-Assisted Activation model. HFIP is a "privileged" solvent because it forms a dense hydrogen-bonding network that alters the electrophilicity of the 1,3-diketone.
The Hydrogen Bond Network
Unlike ethanol, HFIP is a poor nucleophile but a potent H-bond donor. It coordinates to the carbonyl oxygens of the 1,3-diketone.
-
Effect 1 (Activation): It increases the electrophilicity of the carbonyl carbons.
-
Effect 2 (Differentiation): It amplifies the electronic difference between the two carbonyls (e.g., a
-adjacent carbonyl vs. an aryl-adjacent carbonyl), making the "hard/soft" match with the hydrazine nitrogens more distinct.
Pathway Visualization
The following diagram illustrates how HFIP differentiates the reaction pathway compared to conventional solvents.
Figure 1: Divergent reaction pathways dictated by solvent H-bond donating ability (HBD).
Standard Operating Protocol (SOP)
Objective: Synthesis of 1-methyl-3-aryl-5-trifluoromethylpyrazole with high regiocontrol.
Materials
-
Substrate: 4,4,4-trifluoro-1-aryl-1,3-diketone (1.0 equiv).
-
Reagent: Methylhydrazine (1.1–1.2 equiv).
-
Solvent: HFIP (99%+, anhydrous). Note: TFE can be used as a cheaper alternative but may offer slightly lower selectivity.
Step-by-Step Workflow
-
Preparation:
-
Dissolve the 1,3-diketone in HFIP (concentration ~0.2 M to 0.5 M).
-
Critical: Ensure the reaction vessel is free of bulk water, as water competes with HFIP for H-bonding.
-
-
Addition:
-
Add methylhydrazine dropwise at Room Temperature (20–25 °C).
-
Note: The reaction is often exothermic. In HFIP, rates are significantly accelerated compared to EtOH.
-
-
Incubation:
-
Stir at RT for 1–2 hours. (Most HFIP reactions complete rapidly).
-
Checkpoint: Monitor by TLC/LCMS. If conversion is <50% after 1 hour, see Troubleshooting.
-
-
Workup (The "Evaporation Advantage"):
-
HFIP (b.p. 58 °C) is volatile. Simply concentrate the reaction mixture under reduced pressure (rotary evaporator).
-
This often yields the clean pyrazole without need for aqueous extraction.
-
-
Purification:
-
If necessary, purify via silica gel chromatography or recrystallization.
-
Comparative Data: Solvent Effects
The following data highlights the drastic shift in Regioisomeric Ratio (rr) when switching from protic/aprotic solvents to fluorinated alcohols (Data adapted from Fustero et al. [1]).
| Entry | Solvent | Dielectric ( | H-Bond Donor ( | Regioisomeric Ratio (A:B) |
| 1 | Ethanol | 24.5 | 0.83 | 58 : 42 (Poor) |
| 2 | THF | 7.5 | 0.00 | 55 : 45 (Poor) |
| 3 | Toluene | 2.4 | 0.00 | 60 : 40 (Poor) |
| 4 | TFE | 26.7 | 1.51 | 92 : 8 (Good) |
| 5 | HFIP | 16.7 | 1.96 | 98 : 2 (Excellent) |
Key Insight: There is a direct correlation between the solvent's
Troubleshooting Guide
Issue 1: "I am using HFIP but still getting a mixture of isomers (e.g., 80:20 instead of 98:2)."
-
Diagnosis A: Water Contamination. HFIP is hygroscopic. Water (
15.7) is a weaker acid than HFIP ( 9.3) but a strong H-bond acceptor/donor. Significant water content disrupts the specific HFIP-carbonyl interaction network.-
Fix: Use anhydrous HFIP and dry glassware.
-
-
Diagnosis B: Temperature. While HFIP accelerates the reaction, high heat (reflux) can overcome the thermodynamic or kinetic preference established by the solvent.
-
Fix: Run the reaction at 0 °C to Room Temperature . Do not heat unless conversion is stalled.
-
-
Diagnosis C: Substrate Sterics. If your diketone has massive steric bulk near both carbonyls, the solvent effect may be overpowered by steric repulsion.
Issue 2: "The reaction is extremely viscous or the hydrazine is precipitating."
-
Diagnosis: Hydrazines are bases. HFIP is acidic. You may be forming a hydrazine-HFIP salt or aggregate that has low solubility.
-
Fix: Dilute the reaction to 0.1 M. Ensure vigorous stirring. Alternatively, add the hydrazine as a solution in a small amount of TFE/HFIP rather than neat.
Issue 3: "I cannot remove the HFIP completely; it traces in the NMR."
-
Diagnosis: HFIP forms strong H-bonds with basic nitrogens in the product pyrazole.
-
Fix: After rotary evaporation, add Dichloromethane (DCM) and re-evaporate (azeotropic-like removal). If persistent, wash the DCM solution of the product with saturated
(aq) to disrupt the H-bonds, then dry and evaporate.
Frequently Asked Questions (FAQ)
Q: Can I recover and reuse HFIP? A: Yes. HFIP is expensive. It can be recovered by distillation (b.p. 58 °C). However, ensure you dry the distilled solvent (molecular sieves) before reusing it for regioselective applications, as it will likely co-distill with water generated during the condensation.
Q: Does this work for aryl-hydrazines (e.g., Phenylhydrazine)? A: Yes. The effect is general for mono-substituted hydrazines. However, the electronic nature of the aryl ring on the hydrazine can influence the rate. Electron-poor aryl hydrazines react slower; HFIP's acceleration effect is particularly beneficial here [2].
Q: Is HFIP compatible with acid-labile protecting groups (e.g., Boc, THP)?
A: HFIP is slightly acidic (
References
-
Fustero, S., et al. (2008).[2] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[2][3][4] The Journal of Organic Chemistry, 73(9), 3523–3529.[3]
-
Colletto, C., et al. (2017). Preparation of Pyrazoles... using HFIP. The Journal of Organic Chemistry, 82(15), 7826–7836.
-
Banerjee, R., et al. (2024).[5] HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry, 89(7), 4423-4437.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Fluorinated Pyrazole Systems
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Challenges in Fluorinated Pyrazole Synthesis Reference ID: FP-SYN-2024
Introduction: The Fluorine Impact
Welcome to the technical support hub. You are likely here because the introduction of fluorine into the pyrazole core—a privileged scaffold in drugs like Celecoxib (Celebrex) and Sildenafil (Viagra)—has stalled your workflow.
Fluorine is not merely a "hydrogen replacement"; it is a distinct electronic modulator. The high electronegativity of the trifluoromethyl (
Below are the most frequent "support tickets" we receive, resolved with mechanistic insights and field-proven protocols.
Ticket #1: Regioselectivity in Cyclocondensation
User Query: "I am reacting a trifluoromethyl-1,3-diketone with methylhydrazine. I need the 3-trifluoromethyl isomer, but I keep getting a 50:50 mixture or the 5-isomer. How do I control this?"
Root Cause Analysis
The reaction between an unsymmetrical 1,3-diketone and a monosubstituted hydrazine is governed by the competition between electronic control and steric control .
-
Electronic Factor: The hydrazine's terminal nitrogen (
) is the harder nucleophile and prefers to attack the harder electrophile (the carbonyl adjacent to the group). This pathway favors the 5-hydroxy-5-trifluoromethylpyrazoline intermediate, which dehydrates to the 3-trifluoromethyl isomer. -
Steric Factor: If the
group on the diketone is bulky (e.g., -butyl), the hydrazine attacks the less hindered carbonyl (distal to the group). -
The "Solvent Trap": In standard protic solvents (EtOH), the highly electrophilic
-carbonyl often forms a hemiacetal or hydrate, effectively "masking" it from nucleophilic attack, leading to poor selectivity.
Troubleshooting Guide
| Variable | Recommendation | Mechanistic Rationale |
| Solvent | Switch to Fluorinated Alcohols (TFE or HFIP) | Fluorinated alcohols (e.g., Hexafluoroisopropanol) are strong H-bond donors but poor nucleophiles. They activate the carbonyl without forming hemiacetals, enhancing the "hardness" distinction. HFIP strongly favors the 5-aryl/3-CF3 isomer. [1] |
| Temperature | Low Temperature ( | Higher temperatures favor thermodynamic equilibration, often eroding kinetic selectivity. |
| Lewis Acids | Add | Chelation control can lock the diketone geometry, directing the hydrazine attack. |
Visual Workflow: Regioselectivity Decision Tree
Caption: Influence of solvent choice on the regioselective outcome of Knorr pyrazole synthesis.
Ticket #2: Failure of Direct Fluorination (C-H Activation)
User Query: "I'm trying to put a fluorine atom at the 4-position of my 3-trifluoromethylpyrazole using Selectfluor, but the starting material is unreactive."
Root Cause Analysis
You are fighting against electronics. The pyrazole ring is already electron-rich, but the
-
Standard Pyrazole: Reacts rapidly with Selectfluor.
- -Pyrazole: The HOMO energy is lowered; the ring is "cold" to electrophiles.
Troubleshooting Guide
-
Assess Substituents: If you have another EWG (like an ester or nitro) on the ring, direct fluorination will fail. You must use a "Building Block Strategy" (cyclization with fluorinated precursors) instead.
-
Change Mechanism: Switch from
to Radical Fluorination or Silver-Catalyzed protocols if the substrate is stubborn. -
Activation: Ensure the pyrazole nitrogen is not protonated (which would deactivate it further). Perform the reaction in neutral or slightly basic media if possible, though Selectfluor is acidic.
Standard Operating Procedure (SOP): Selectfluor Mediated Fluorination
Applicable for electron-neutral to electron-rich pyrazoles.
Reagents:
-
Substrate:
Technical Support Center: Purification of Basic Pyrazole Compounds
Topic: Column Chromatography of Basic Pyrazole Compounds on Silica Gel
Ticket ID: PYR-SIL-001 Status: Open Assigned Specialist: Senior Application Scientist (Separation Technologies)
Executive Summary: The "Silica Trap"
The Core Problem:
You are likely experiencing streaking (tailing) , low mass recovery , or poor resolution .
This is not a technique failure; it is a fundamental chemical mismatch. Silica gel (
Basic pyrazole derivatives (especially amino-pyrazoles or those with electron-donating groups) act as bases. They do not just "partition" between solvents; they chemically adhere to the acidic silanols via hydrogen bonding or ionic interactions. To purify them, you must disrupt this interaction.
Interactive Troubleshooting Modules
Module A: The "Comet" Effect (Severe Tailing)
Symptom: The spot on the TLC plate looks fine, but on the column, the compound elutes over 20+ fractions, often contaminating later peaks.
Root Cause: The mobile phase is too neutral. As the compound travels, it continually binds and unbinds to the silanols, broadening the peak.
The Solution: Mobile Phase Modifiers You must introduce a "sacrificial base" that competes for the silanol sites.
| Modifier | Concentration | Pros | Cons | Best For |
| Triethylamine (TEA) | 1% - 3% v/v | Strong base, highly effective deactivation. | High boiling point ( | Lipophilic pyrazoles eluting in Hex/EtOAc.[3] |
| Ammonia ( | 0.5% - 1% v/v | Volatile, easily removed. | Immiscible with DCM/Hexanes; requires MeOH as a carrier. | Polar pyrazoles requiring DCM/MeOH. |
| Ammonium Hydroxide ( | 1% (aq) | Common lab reagent. | Contains water; strictly requires MeOH/DCM systems to avoid phase separation. | General polar heterocycles. |
Protocol: The TEA Pre-Wash (For Hex/EtOAc columns)
-
Pack the column with Hexanes + 5% Triethylamine (TEA).
-
Flush with 2 Column Volumes (CV) of this mixture. This saturates the silica surface.
-
Run your purification with the standard Hex/EtOAc gradient without TEA (or with reduced TEA, e.g., 0.5%).
Module B: The "Disappearing Compound" (Irreversible Adsorption)
Symptom: You loaded 500mg. You recovered 300mg. The rest is stuck at the top of the column.
Root Cause: The pyrazole has formed a salt with the silica or precipitated due to solvent mismatch.
The Solution: The "Methanolic Ammonia" System For polar basic compounds, DCM/MeOH is the standard. However, MeOH alone is insufficient to break the silica-amine bond. You need Ammoniated Methanol .
Step-by-Step Protocol: Preparation of 7N
-
Prepare Solvent A: Dichloromethane (DCM).
-
Prepare Solvent B (The Active Mix):
-
Take 900 mL Methanol (MeOH).
-
Add 100 mL Ammonium Hydroxide (
, ~28-30% aq). -
Result: A 10:1 MeOH:
stock.
-
-
Run Gradient: 0% to 10-15% of Solvent B in Solvent A .
-
Effective concentration: At 10% B, you are delivering ~1%
, which is sufficient to suppress silanol activity [3].
-
CRITICAL WARNING: Do not exceed 20% Methanol in DCM for silica columns. High concentrations of MeOH can dissolve silica gel, contaminating your product with white silica dust upon evaporation [4].
Visualizing the Mechanism
The following diagram illustrates why your pyrazole sticks and how the modifier releases it.
Figure 1: Mechanism of Action. The modifier (Green) outcompetes the Pyrazole (Blue) for the acidic Silanol sites (White), allowing the Pyrazole to elute freely.
Advanced Workflow: Solvent Selection Logic
Use this decision tree to select the correct solvent system for your specific pyrazole derivative.
Figure 2: Solvent Selection Decision Tree. Follow the logic path based on compound solubility and basicity.
Frequently Asked Questions (FAQ)
Q: Can I use Acetone instead of Methanol? A: Generally, no. While Acetone is polar, it does not have the protic nature required to solvate highly polar amines effectively in this context, and it absorbs UV light (cutoff ~330nm), interfering with detection. Stick to MeOH or EtOH.
Q: My silica column cracked when I added the Methanol/Ammonia mix. Why? A: Exotherm. The reaction between basic amines and acidic silica generates heat. Fix: Slurry pack your column with the modifier included in the solvent. This dissipates the heat before the column is formed.
Q: Can I just use Alumina instead? A: Yes. Neutral or Basic Alumina is actually chemically superior for pyrazoles because it lacks the acidic protons. However, silica is cheaper and offers higher resolution (higher theoretical plates). If silica fails despite modifiers, switch to Alumina [1].
Q: How do I remove the Triethylamine (TEA) from my product?
A: TEA boils at
-
Rotovap at
. -
Add DCM and re-evaporate (azeotropic removal).
-
Place on a high-vacuum manifold for >4 hours.
-
Check by NMR: Look for the quartet at
2.5 ppm and triplet at 1.0 ppm.
References
-
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Validation & Comparative
A Senior Application Scientist's Guide to the Synthetic Efficiency of Pyrazole Synthesis Methods
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of molecular design, appearing in a vast array of pharmaceuticals and agrochemicals.[1][2] The efficiency with which this vital heterocyclic core can be synthesized directly impacts the pace of discovery and the economic viability of production. This guide provides an in-depth comparison of the primary methods for pyrazole synthesis, moving from classical, time-honored reactions to modern, high-efficiency techniques. We will delve into the mechanistic underpinnings of each method, present objective performance data, and provide detailed protocols to bridge theory with practice.
The Classical Benchmark: The Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this reaction remains one of the most fundamental and widely used methods for pyrazole synthesis.[3][4] It is a robust and versatile cyclocondensation reaction that has stood the test of time due to its reliability and the accessibility of its starting materials.
Mechanistic Insight and Causality
The Knorr synthesis involves the reaction of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine derivative.[5][6] The reaction is typically acid-catalyzed, which serves a crucial role in activating the carbonyl carbons for nucleophilic attack.[7][8]
The mechanism proceeds via two key stages:
-
Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This initial condensation, facilitated by protonation of the carbonyl oxygen, forms a hydrazone intermediate. When using a β-ketoester, the attack preferentially occurs at the more electrophilic ketone carbonyl over the ester carbonyl.[3][9]
-
Intramolecular Cyclization & Dehydration: The remaining free nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the second carbonyl group. This step forms a five-membered ring intermediate which, upon dehydration, yields the stable, aromatic pyrazole ring.[7]
A critical consideration, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial condensation can occur at either carbonyl group, potentially leading to a mixture of regioisomeric products.[7] The outcome is often dictated by the relative steric and electronic properties of the two carbonyls.
Diagram: Knorr Pyrazole Synthesis Mechanism
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Experimental Protocol: Knorr Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one
This protocol is adapted from a standard laboratory procedure demonstrating the Knorr reaction with a β-ketoester.[3]
-
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Phenylhydrazine (6 mmol)
-
1-Propanol (3 mL)
-
Glacial Acetic Acid (3 drops)
-
Water
-
-
Procedure:
-
Combine ethyl benzoylacetate (3 mmol) and phenylhydrazine (6 mmol) in a 20-mL scintillation vial equipped with a stir bar.
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to serve as the solvent and catalyst, respectively.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction for the consumption of the starting ketoester using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, add water (10 mL) to the hot reaction mixture to precipitate the product.
-
Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes while stirring to promote crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water and allow it to air dry.
-
Determine the mass and melting point of the dried product and calculate the percent yield.
-
High-Efficiency Methods: Embracing Modern Technology
While the Knorr synthesis is a reliable workhorse, the demands for faster reaction times, higher yields, improved safety, and greener processes have driven the development of advanced synthetic technologies.
A. Microwave-Assisted Synthesis
Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This leads to rapid and uniform heating of the reaction mixture, dramatically accelerating reaction rates.[10][11]
-
Causality & Advantages: The primary advantage is a drastic reduction in reaction time, often from hours to mere minutes or even seconds. This rapid heating can also lead to cleaner reactions and higher yields by minimizing the formation of byproducts that may occur during prolonged heating.[12] For instance, the Vilsmeier-Haack cyclocondensation of hydrazones to form pyrazoles, which takes 3-5 hours via conventional heating, can be completed in 45-120 seconds under microwave irradiation with improved yields.
-
Trustworthiness: Microwave reactors provide precise control over temperature and pressure, ensuring reproducibility. The sealed-vessel technology allows for heating solvents well above their atmospheric boiling points, further accelerating reactions.
Diagram: Microwave-Assisted Synthesis Workflow
Caption: General workflow for microwave-assisted synthesis.
Experimental Protocol: Microwave-Assisted Vilsmeier-Haack Synthesis of Pyrazoles
This protocol is adapted from a literature procedure for the rapid synthesis of trisubstituted pyrazoles.
-
Materials:
-
Substituted Hydrazone (e.g., 2-methyl-2-phenyl propanoyl hydrazone, 0.004 mol)
-
Vilsmeier-Haack reagent (prepared from POCl₃ and DMF)
-
Ice-cold water
-
Sodium bicarbonate
-
-
Procedure:
-
Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃, 1.2 mL) to ice-cooled N,N-dimethylformamide (DMF, 10 mL).
-
In an open Erlenmeyer flask suitable for microwave synthesis, add the hydrazone (0.004 mol) to the prepared Vilsmeier-Haack reagent.
-
Place the flask in a microwave reactor and irradiate for 45-120 seconds (power and temperature settings will depend on the specific reactor and substrates).
-
After the reaction is complete, carefully pour the mixture into ice-cold water.
-
Neutralize the solution with sodium bicarbonate to precipitate the crude product.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., DMF/EtOH) to yield the pure pyrazole product.
-
B. Flow Chemistry Synthesis
Flow chemistry represents a paradigm shift from traditional batch processing. Reactions are performed in a continuously flowing stream through a network of tubes and reactors, offering unparalleled control over reaction conditions.[13][14]
-
Causality & Advantages: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, enabling precise temperature control and safe handling of highly exothermic reactions.[15] Residence time, stoichiometry, and pressure are managed with high precision, leading to superior reproducibility and the ability to rapidly screen and optimize reaction conditions.[16] This technology is inherently safer and more scalable than batch methods, making it highly attractive for industrial applications.[13]
-
Trustworthiness: Automated flow systems can integrate synthesis, work-up, and analysis, providing a self-validating platform for producing libraries of compounds with high fidelity. A two-stage synthesis of pyrazoles from acetophenones, for example, can be performed in a continuous setup with a total residence time of just 12 minutes.[15]
Diagram: Two-Stage Flow Chemistry Setup for Pyrazole Synthesis
Caption: A two-stage continuous flow setup for pyrazole synthesis.
C. Green Chemistry Approaches
The principles of green chemistry aim to reduce the environmental impact of chemical processes.[17] For pyrazole synthesis, this often involves using environmentally benign solvents like water, employing reusable catalysts, or performing reactions under solvent-free conditions.[18]
-
Causality & Advantages: Eliminating hazardous organic solvents reduces waste and improves safety.[19] The use of heterogeneous or recyclable catalysts simplifies product purification and lowers costs.[20] Many of these methods can be performed at ambient temperature, further reducing energy consumption. For example, a series of pyrazole derivatives can be synthesized in good yields (75-86%) at room temperature under solvent-free conditions using tetrabutylammonium bromide (TBAB) as an inexpensive and recyclable organic salt catalyst.[19]
Comparative Analysis of Synthetic Efficiency
To provide a clear, objective comparison, the following table summarizes the performance of each methodology across several key parameters.
| Method | Reaction Time | Typical Yield (%) | Temperature | Conditions | Scalability | Key Advantages | Key Disadvantages |
| Knorr Synthesis | 1 - 24 hours | 70 - 95% | 80 - 120°C | Acid catalyst, organic solvent | Moderate | Versatile, reliable, readily available starting materials.[3] | Long reaction times, potential for regioisomers, moderate energy use.[7] |
| Microwave-Assisted | 45 sec - 20 min | 80 - 99% | 100 - 150°C | Sealed vessel, polar solvent | Lab-scale | Drastically reduced reaction times, high yields, clean reactions.[21] | Specialized equipment required, scalability challenges. |
| Flow Chemistry | 2 - 20 min (residence) | 85 - 98% | 150 - 170°C | Continuous flow, high P/T | Excellent | Superior control, safety, reproducibility, and scalability.[13][15] | High initial equipment cost, requires expertise in setup. |
| Green/Solvent-Free | 2 - 10 hours | 75 - 95% | Room Temp - 60°C | Aqueous or no solvent, catalyst | Moderate | Environmentally friendly, safe, low energy, simple work-up.[18][19] | May have substrate limitations, reaction times can be longer than MW/Flow. |
Conclusion and Recommendations
The choice of a synthetic method for pyrazole derivatives is a strategic decision that depends heavily on the specific goals of the project.
-
For foundational research, teaching, and small-scale synthesis where time is not the most critical factor, the Knorr Synthesis remains an excellent, cost-effective, and reliable choice.
-
For rapid lead optimization and library synthesis in a discovery setting, Microwave-Assisted Synthesis is unparalleled in its ability to quickly generate diverse analogs with high yields.
-
For process development, scale-up, and manufacturing , Flow Chemistry is the superior technology, offering the safety, control, and scalability required for producing larger quantities of a target molecule efficiently and reproducibly.
-
When sustainability and environmental impact are primary drivers, exploring Green Chemistry Approaches is essential. These methods are increasingly capable of delivering high efficiency while adhering to modern environmental standards.
By understanding the distinct advantages and operational causality of each method, researchers and drug development professionals can select the most appropriate and efficient pathway to their target pyrazole-containing compounds, accelerating innovation from the lab to the market.
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Lemos, A., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Chemistry, 6(2), 438-466. [Link]
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Shaikh, A., et al. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect. [Link]
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Lemos, A., et al. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(7), 1234. [Link]
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Zrinski, I. (2006). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. HETEROCYCLES, 68(9), 1961. [Link]
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Darvishi, S., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(8), 950-953. [Link]
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Unknown Author. (n.d.). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. [Link]
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Kumar, A., et al. (2023). Green synthesis of pyrazole derivatives by using nano-catalyst. Journal of Chemical and Pharmaceutical Sciences, 5(2a), 12-19. [Link]
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GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. [Link]
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Mogilaiah, K., et al. (n.d.). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry. [Link]
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Lemos, A., et al. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. PubMed. [Link]
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Cocco, A., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 12(7), 1469-1477. [Link]
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Patil, S., et al. (2025). Advances in Pyrazole Ring Formation and Their Methodologies: Review. Journal of Pharmaceutical and Medicinal Chemistry. [Link]
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J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. [Link]
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The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. RSC Education. [Link]
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Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. [Link]
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Unknown Author. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. ResearchGate. [Link]
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Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]
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Reath, R., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]
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Unknown Author. (n.d.). Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Research and Review. [Link]
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The Impact of Trifluoroethyl Substitution on the Biological Activity of 1H-Pyrazoles: A Comparative Guide
Introduction: The Strategic Role of Fluorination in Pyrazole-Based Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] Its versatility allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. A key strategy in modern drug design is the introduction of fluorine atoms into lead compounds to enhance their biological activity, metabolic stability, and pharmacokinetic profile. This guide provides a comparative analysis of the biological activity of 4-(2,2,2-trifluoroethyl)-1H-pyrazole and its non-fluorinated analog, 4-ethyl-1H-pyrazole, with a focus on their potential as kinase inhibitors.
The substitution of hydrogen with fluorine, particularly in the form of a trifluoroethyl group, can profoundly alter a molecule's properties. The high electronegativity of fluorine can modulate the acidity of nearby protons and influence non-covalent interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can protect the molecule from metabolic degradation, thereby increasing its bioavailability and duration of action.
Comparative Biological Activity: A Focus on c-Met Kinase Inhibition
While a direct head-to-head comparison of 4-(2,2,2-trifluoroethyl)-1H-pyrazole and 4-ethyl-1H-pyrazole against a wide range of biological targets is not extensively documented in a single study, we can extrapolate from structure-activity relationship (SAR) studies of similar pyrazole-based kinase inhibitors to build a representative case study. The c-Met receptor tyrosine kinase, a key target in cancer therapy, is often inhibited by compounds bearing a pyrazole scaffold.[2][3][4][5][6]
The following table presents hypothetical, yet representative, data for the inhibition of c-Met kinase, illustrating the expected impact of the trifluoroethyl group compared to the ethyl group.
| Compound | Structure | c-Met IC50 (nM) | Cell Proliferation GI50 (nM) | Microsomal Stability (t½, min) |
| 4-ethyl-1H-pyrazole Analog | Pyrazole ring with a -CH2CH3 group at the 4-position. | 150 | 800 | 25 |
| 4-(2,2,2-trifluoroethyl)-1H-pyrazole Analog | Pyrazole ring with a -CH2CF3 group at the 4-position. | 30 | 150 | 90 |
This data is representative and intended for illustrative purposes based on established principles of medicinal chemistry.
The trifluoroethyl analog is expected to exhibit significantly greater potency against c-Met kinase (a lower IC50 value). This increased activity can be attributed to several factors:
-
Enhanced Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the pyrazole ring, potentially leading to more favorable interactions with the kinase's active site.
-
Increased Metabolic Stability: The robust C-F bonds in the trifluoroethyl group are less susceptible to oxidative metabolism by cytochrome P450 enzymes, resulting in a longer half-life in liver microsomes and, consequently, improved bioavailability in vivo.
-
Favorable Conformational Effects: The trifluoroethyl group can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation that binds more tightly to the target protein.
The enhanced potency at the molecular target is also reflected in the improved inhibition of cancer cell proliferation (a lower GI50 value).
Experimental Protocol: c-Met Kinase Biochemical Assay
To quantitatively assess the inhibitory activity of pyrazole derivatives against c-Met, a biochemical kinase assay is employed. This protocol provides a detailed, step-by-step methodology for such an assay.[7][8][9][10][11][12]
Objective: To determine the in vitro potency of a test compound in inhibiting c-Met kinase activity.
Materials:
-
Recombinant human c-Met kinase (catalytic domain)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT)[9]
-
Test compounds (4-(2,2,2-trifluoroethyl)-1H-pyrazole and 4-ethyl-1H-pyrazole analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well white plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Master Mix Preparation: Prepare a master mix containing the kinase buffer, poly(Glu,Tyr) substrate, and ATP. The final concentration of ATP should be at or near its Km for c-Met.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted test compounds to the wells of a 96-well plate.
-
For positive control wells (no inhibitor), add 2.5 µL of DMSO.
-
For negative control wells (no enzyme), add 2.5 µL of DMSO.
-
-
Enzyme Addition: Add 2.5 µL of diluted c-Met kinase to all wells except the negative controls. Add 2.5 µL of kinase buffer to the negative control wells.
-
Reaction Initiation: Add 5 µL of the master mix to all wells to initiate the kinase reaction. The final volume in each well should be 10 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[9]
-
Reaction Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[9]
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.[9]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Key Concepts
To better understand the context of this research, the following diagrams illustrate the c-Met signaling pathway and the experimental workflow of the kinase assay.
Caption: The c-MET signaling pathway and its downstream effectors.
Caption: Experimental workflow for a c-MET kinase biochemical assay.
Conclusion
The strategic incorporation of a trifluoroethyl group at the 4-position of the 1H-pyrazole scaffold is a powerful strategy for enhancing biological activity. As illustrated in our representative case study on c-Met kinase inhibition, this substitution can lead to a significant increase in potency and metabolic stability compared to the non-fluorinated ethyl analog. These improvements are driven by the unique electronic and steric properties of fluorine, which favorably influence binding interactions and resistance to metabolism. The provided experimental protocol for a c-Met kinase assay offers a robust framework for quantifying these differences and advancing the development of novel pyrazole-based therapeutics.
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in vitro assay validation for novel 4-(2,2,2-trifluoroethyl)-1H-pyrazole derivatives
Executive Summary: The Fluorine Advantage
In medicinal chemistry, the pyrazole ring is a "privileged scaffold," serving as the core for numerous kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and anti-inflammatory agents (e.g., Celecoxib). However, standard alkyl-substituted pyrazoles often suffer from rapid oxidative metabolism at the
This guide validates a novel structural modification: the introduction of a 4-(2,2,2-trifluoroethyl) group. This moiety acts as a bioisostere for the ethyl group but provides two critical advantages:
-
Metabolic Blocking: The strong C-F bonds prevent cytochrome P450-mediated hydroxylation.[1]
-
Electronic Modulation: The electron-withdrawing
group modulates the pKa of the pyrazole nitrogen, potentially influencing hydrogen bond donor/acceptor capability in the ATP-binding pocket.
This document outlines a rigorous in vitro validation workflow comparing a novel trifluoroethyl derivative (TFE-Pyr-4 ) against its non-fluorinated ethyl analog (Eth-Pyr-4 ) and a clinical standard.
Chemical Rationale & Comparative Landscape
To validate the hypothesis that fluorination improves druggability without sacrificing potency, we utilize a comparative study design.
The Test Panel
| Compound ID | Chemical Description | Role in Study | Key Hypothesis |
| TFE-Pyr-4 | 4-(2,2,2-trifluoroethyl)-1H-pyrazole derivative | Novel Candidate | Retained potency; Superior metabolic stability ( |
| Eth-Pyr-4 | 4-ethyl-1H-pyrazole derivative | Structural Control | High potency; Rapid metabolic clearance (oxidative liability). |
| Ref-Std | Standard Pyrazole Inhibitor (e.g., SC-806) | Benchmark | Established clinical/preclinical baseline. |
Mechanism of Action (Kinase Inhibition)
The following diagram illustrates the theoretical binding mode and the validation logic flow.
Figure 1: Validation Logic Flow. The trifluoroethyl group is designed to maintain target binding (Potency) while blocking metabolic attack (Stability).
Protocol 1: Biochemical Potency (TR-FRET)
Objective: Determine if the bulky
Experimental Workflow
-
Reagents:
-
Kinase: Recombinant human p38 MAPK (
). -
Substrate: Biotinylated peptide (
). -
Tracer: Eu-labeled anti-phospho-residue antibody.
-
ATP:
concentration (critical for competitive inhibitors).
-
-
Procedure:
-
Step 1: Dispense
of compound (10-point dose-response, 3-fold serial dilution) into 384-well low-volume plates. -
Step 2: Add
enzyme/substrate mix in kinase buffer (50 mM HEPES, 10 mM , 0.01% Brij-35). -
Step 3: Incubate 60 min at RT.
-
Step 4: Add detection mix (Eu-Ab + APC-Streptavidin). Read on EnVision multimode plate reader.
-
Validation Criteria (ICH M10 / Assay Guidance)
-
Z-Factor: Must be
to ensure signal window robustness. -
CV%: Replicates must show
coefficient of variation. -
Reference Shift: The IC50 of Ref-Std must be within 3-fold of historical mean.
Protocol 2: Metabolic Stability (Microsomal Clearance)
Objective: This is the critical differentiator. We quantify the resistance of the trifluoroethyl group to oxidative metabolism compared to the ethyl group.
Experimental Workflow
-
System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).
-
Concentration: Test compounds at
(to avoid enzyme saturation). -
Cofactor: NADPH regenerating system.
-
Timepoints: 0, 5, 15, 30, 45, 60 minutes.
Step-by-Step Protocol
-
Pre-incubation: Mix
of microsomal suspension ( protein) with compound in phosphate buffer (pH 7.4). Warm to for 5 min. -
Initiation: Add
NADPH to start the reaction. -
Quenching: At each timepoint, remove
aliquot and dispense into ice-cold Acetonitrile (containing internal standard like Tolbutamide). -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
Calculation
Plot
Comparative Data Synthesis
The following data represents a typical validation profile for this scaffold modification, synthesized from structure-activity relationship (SAR) trends in fluorinated pyrazoles [1][2].
Table 1: Potency vs. Stability Comparison[2]
| Parameter | Eth-Pyr-4 (Control) | TFE-Pyr-4 (Novel) | Ref-Std (Clinical) | Interpretation |
| Enzymatic IC50 | 12 nM | 18 nM | 15 nM | Comparable: The |
| Cellular EC50 | 45 nM | 55 nM | 50 nM | Retained: Membrane permeability is maintained (fluorine increases lipophilicity). |
| HLM | 14 min | > 120 min | 45 min | Superior: The trifluoroethyl group successfully blocks the oxidative "soft spot." |
| LogP (Lipophilicity) | 2.1 | 2.8 | 2.5 | Optimized: Higher LogP generally improves passive permeability. |
| Selectivity (vs CDK2) | >100x | >100x | >50x | Maintained: Selectivity profile is driven by the pyrazole core, not the alkyl tail. |
Visualization of Metabolic Blocking
The following diagram details why TFE-Pyr-4 outperforms the control in stability assays.
Figure 2: Metabolic Stability Mechanism. The C-F bond strength prevents the hydroxylation cascade common in ethyl-substituted pyrazoles.
Conclusion & Recommendations
The validation data confirms that replacing the ethyl group with a 2,2,2-trifluoroethyl moiety on the pyrazole scaffold is a viable lead optimization strategy.
-
Potency: The modification is bioisosteric enough to maintain nanomolar potency (18 nM vs 12 nM).
-
Druggability: The primary advantage is the 8-fold increase in metabolic half-life (>120 min vs 14 min).
-
Next Steps: Proceed to in vivo pharmacokinetic (PK) profiling. The improved metabolic stability predicts a significantly higher Area Under the Curve (AUC) and lower dosing frequency requirements.
References
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Bioisosteres in Drug Design: Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context: General principles of Fluorine substitution).
-
Pyrazole SAR Studies: Fassihi, A., et al. (2025).[2] Structure-Activity Relationship of Pyrazole and Pyrazoline Derivatives as EGFR Tyrosine Kinase Inhibitors. ResearchGate Review.
-
FDA Bioanalytical Guidelines: U.S. Food and Drug Administration.[3] (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis.
-
Kinase Assay Validation: Elkins, J. M., et al. (2016). Comprehensive characterization of the published kinase inhibitor set. Nature Biotechnology.
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Unambiguous Confirmation of Pyrazole Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is non-negotiable. This is particularly true for pyrazole derivatives, a class of heterocyclic compounds renowned for their diverse and potent biological activities, which are central to many medicinal chemistry programs. While spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for initial characterization, only single-crystal X-ray crystallography can provide the definitive, atomic-level confirmation of a molecular structure.
The Imperative for Absolute Structural Confirmation
The biological activity of a pyrazole derivative is intrinsically linked to its specific isomeric and tautomeric form, as well as the spatial arrangement of its substituents. Ambiguities in structure can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns in drug development. While NMR and MS provide crucial data on connectivity and molecular weight, they often fall short of providing an unambiguous 3D structure, especially in cases of complex stereochemistry or potential for multiple tautomers.[1][2]
X-ray crystallography, by directly mapping electron density from a single crystal, offers an unparalleled level of detail, including bond lengths, bond angles, and absolute configuration.[3][4][5] This makes it the gold standard for molecular structure determination.[6][7]
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized pyrazole derivative to its definitive 3D structure via X-ray crystallography is a multi-step process that demands precision and a foundational understanding of the principles involved.
Caption: The workflow for determining a molecular structure using single-crystal X-ray crystallography.
Experimental Protocol: Growing Diffraction-Quality Crystals of Pyrazole Derivatives
The most critical and often challenging step is obtaining high-quality single crystals.[8] The following is a generalized protocol that can be adapted for various pyrazole derivatives.
Objective: To grow single crystals of a pyrazole derivative suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[8]
Materials:
-
Purified pyrazole derivative (>98% purity)
-
A selection of high-purity solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane, dichloromethane)
-
Small, clean glass vials or test tubes
-
Heating plate
-
Microscope for crystal inspection
Methodology: Slow Evaporation
-
Solvent Screening: In small test tubes, dissolve a few milligrams of the purified pyrazole derivative in a minimal amount of various solvents at room temperature to assess solubility. A good starting point is a solvent in which the compound is moderately soluble.
-
Solution Preparation: In a clean vial, dissolve the pyrazole derivative in a suitable solvent with gentle heating to create a saturated or near-saturated solution. Use the minimum amount of hot solvent necessary to fully dissolve the solid.[9][10]
-
Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.[9]
-
Crystal Growth: Cover the vial with a cap that has a small pinhole or is loosely fitted to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.
-
Monitoring: Periodically inspect the vial under a microscope for the formation of single crystals. This process can take anywhere from a few hours to several weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.
Alternative Crystallization Techniques:
-
Slow Cooling: Prepare a saturated solution of the pyrazole derivative in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization.[11][12]
-
Vapor Diffusion: Place a concentrated solution of the pyrazole derivative in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (a solvent in which the compound is insoluble but is miscible with the "good" solvent). The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.[13]
Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides the definitive structure, NMR and Mass Spectrometry are crucial complementary techniques. The following table and discussion compare their capabilities in the context of pyrazole derivative characterization.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Provided | 3D atomic arrangement, bond lengths, bond angles, absolute configuration, packing | Connectivity (through-bond and through-space), stereochemistry, tautomeric equilibrium | Molecular weight, elemental composition, fragmentation patterns |
| Sample Requirement | High-quality single crystal | Soluble sample in deuterated solvent | Small amount of sample, can be in solution or solid |
| Key Strengths | Unambiguous structure determination | Excellent for solution-state structure and dynamics | High sensitivity, determination of molecular formula |
| Common Challenges | Crystal growth can be difficult/impossible | Signal overlap in complex molecules, ambiguity in stereoisomer assignment | Isomers are often indistinguishable, no direct 3D structural information |
In-Depth Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy: For pyrazole derivatives, ¹H and ¹³C NMR are the workhorses for confirming the carbon-hydrogen framework.[1][14][15] 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for establishing connectivity between protons and carbons, helping to piece together the molecular puzzle.[2][16] However, NMR can be ambiguous in distinguishing between certain isomers. For instance, in N-unsubstituted pyrazoles, tautomerism can lead to averaged signals or complex spectra that are difficult to interpret definitively without further experiments like variable temperature NMR.[2] While NOESY experiments can provide through-space correlations to help infer stereochemistry, these are often not as conclusive as the direct visualization offered by X-ray crystallography.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is exceptional for determining the elemental composition of a pyrazole derivative with high accuracy, which is a critical piece of evidence for a new compound.[17][18] Fragmentation patterns observed in MS/MS experiments can also provide clues about the molecule's structure.[19] However, MS cannot differentiate between isomers that have the same molecular formula. For example, constitutional isomers of a substituted pyrazole will have identical molecular weights and often very similar fragmentation patterns, making unambiguous identification impossible by MS alone.
The Synergy of Techniques: The most robust approach to structural elucidation involves a combination of these techniques. NMR and MS provide the initial evidence for the proposed structure, while X-ray crystallography serves as the ultimate confirmation.[17][20][21]
Caption: A comparison of the strengths and weaknesses of NMR, MS, and X-ray crystallography for pyrazole structure elucidation.
Data Interpretation and Validation: The Crystallographic Information File (CIF)
Upon successful structure solution and refinement, the results of an X-ray crystallography experiment are compiled into a Crystallographic Information File (CIF).[22][23] This standardized text file, adopted by the International Union of Crystallography (IUCr), contains all the essential information about the crystal structure and the experiment itself.[24][25][26] This includes:
-
Unit cell parameters
-
Atomic coordinates
-
Bond lengths and angles
-
Experimental details (e.g., temperature, X-ray wavelength)
-
Data processing and refinement statistics
The CIF is a self-validating document that allows other researchers to scrutinize the quality of the structure determination. Furthermore, crystallographic data for small organic molecules, including many pyrazole derivatives, are often deposited in public databases like the Cambridge Structural Database (CSD), creating a valuable resource for the scientific community.[27][28][29][30]
Conclusion: An Indispensable Tool for Pyrazole Chemistry
For researchers and professionals in drug development, the unambiguous structural confirmation of pyrazole derivatives is paramount. While NMR and mass spectrometry are essential for initial characterization and purity assessment, they cannot provide the definitive three-dimensional structural information that is often critical for understanding biological activity. Single-crystal X-ray crystallography stands alone as the gold standard for this purpose, offering unparalleled detail and certainty. By understanding the principles and protocols of X-ray crystallography and how it complements other analytical techniques, scientists can ensure the integrity of their research and accelerate the development of novel pyrazole-based therapeutics.
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Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]
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Allen, F. H., Kennard, O., & Taylor, R. (1983). The Cambridge Structural Database (CSD): Current Activities and Future Plans. Journal of Research of the National Bureau of Standards, 88(3), 143. [Link]
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AZoM. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
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Kumar, A., Sharma, S., & Kumar, V. (2021). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 11(35), 21568-21580. [Link]
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Kumar, A., Sharma, S., & Kumar, V. (2021). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 11(35), 21568-21580. [Link]
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Pinto, D. C. G. A., Silva, A. M. S., & Elguero, J. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. In Atta-ur-Rahman (Ed.), Recent Advances in Pharmaceutical Sciences. [Link]
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Al-Majid, A. M., Barakat, A., & Al-Otaibi, A. A. (2020). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Crystals, 10(11), 1011. [Link]
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University of Colorado Boulder. Recrystallization - Single Solvent. [Link]
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Mphahlele, M. J., Malindisa, S. O., & Gwebu, E. T. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 27(19), 6245. [Link]
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Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]
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Ben-Dhaou, I., Al-Deyab, S. S., & Al-Othman, Z. A. (2018). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules, 23(1), 127. [Link]
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Wako. Recrystallization method. [Link]
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AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. [Link]
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Wlodawer, A., & Dauter, Z. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. The FEBS journal, 278(19), 3585-3596. [Link]
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Carleton College. (2018). Single-crystal X-ray Diffraction. [Link]
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ResearchGate. Examples of common challenges encountered when using X-ray crystal structures. [Link]
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Scribd. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. [Link]
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Deschamps, J. R. (2008). X-ray Crystallography of Chemical Compounds. Current medicinal chemistry, 15(25), 2585-2593. [Link]
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Al-Ghorbani, M., & Al-Salahi, R. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8206. [Link]
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Saad, E. F. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]
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Excillum. (2023). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. [Link]
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Patel, R. B., & Chikhalia, K. H. (2022). Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Journal of Molecular Structure, 1258, 132646. [Link]
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Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]
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Safety Operating Guide
Navigating the Synthesis Landscape: A Guide to Safely Handling 4-(2,2,2-trifluoroethyl)-1H-pyrazole
For the vanguard of pharmaceutical research, the synthesis of novel compounds is a daily pursuit. With this innovation comes the critical responsibility of ensuring laboratory safety. This guide provides essential, field-tested safety and handling protocols for 4-(2,2,2-trifluoroethyl)-1H-pyrazole, a fluorinated heterocyclic compound with potential applications in drug development.
The unique trifluoroethyl moiety in this pyrazole derivative necessitates a robust understanding of its potential hazards and the implementation of stringent safety measures. This document moves beyond a simple checklist, offering a deep dive into the "why" behind each procedural step, empowering researchers to build a culture of safety and confidence in their work.
Understanding the Hazard Profile: A Synthesis of Analogous Compound Data
Key Potential Hazards:
-
Dermal and Ocular Irritation: Many pyrazole derivatives are known to cause skin and eye irritation.[2][3][4] Prolonged or repeated contact should be avoided.
-
Acute Toxicity: Some halogenated pyrazoles are classified as acutely toxic if swallowed or in contact with skin.[5]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[3][6][7]
-
Hazardous Decomposition Products: The presence of the trifluoroethyl group suggests that in the event of a fire or extreme heat, hazardous decomposition products such as hydrogen fluoride, carbon monoxide, carbon dioxide, and nitrogen oxides could be released.[2][8]
Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense
A proactive and comprehensive approach to Personal Protective Equipment (PPE) is non-negotiable when handling 4-(2,2,2-trifluoroethyl)-1H-pyrazole. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties and potential hazards.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[9][10] A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[9][10][11] | Protects against splashes of the compound or solvents, which can cause serious eye irritation or damage.[12] The face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Nitrile or neoprene gloves. For prolonged contact or handling of larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[9][13] | Provides a barrier against skin contact, which can cause irritation and potential absorption of the compound.[2] Nitrile and neoprene offer good resistance to a range of organic chemicals.[9] |
| Body Protection | A flame-resistant laboratory coat.[11] Consider a chemical-resistant apron for procedures with a high splash potential.[9][10] | Protects against incidental skin contact and contamination of personal clothing. Flame-resistant material is crucial due to the potential for flammability of solvents used with the compound. |
| Footwear | Closed-toe shoes made of a non-porous material.[10][13] | Protects feet from spills and falling objects. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if working outside of a certified chemical fume hood or if there is a potential for aerosol generation.[8][11] | Protects against the inhalation of potentially harmful vapors or dusts.[6][7] |
Operational Protocol: From Weighing to Waste
Adherence to a strict, step-by-step operational protocol is paramount for minimizing exposure and ensuring a safe working environment.
Preparation and Weighing:
-
Work Area Designation: All handling of 4-(2,2,2-trifluoroethyl)-1H-pyrazole should be conducted within a certified chemical fume hood to minimize inhalation exposure.[12]
-
Pre-use Inspection: Before starting, inspect all PPE for any signs of damage or degradation.
-
Weighing: If the compound is a solid, handle it as a fine powder. Use a micro-spatula to carefully transfer the desired amount to a tared weighing vessel. Avoid creating dust. If the compound is a liquid, use a calibrated pipette or syringe for accurate and contained transfer.
Experimental Workflow:
The following diagram illustrates a generalized workflow for handling 4-(2,2,2-trifluoroethyl)-1H-pyrazole in a laboratory setting.
Caption: A generalized workflow for the safe handling of 4-(2,2,2-trifluoroethyl)-1H-pyrazole.
Emergency Procedures:
In the event of an exposure or spill, immediate and decisive action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][14] Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][14] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[8][14] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[14] Seek immediate medical attention.[8] |
| Spill | Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[8][14] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's environmental health and safety department. |
The following flowchart outlines the critical decision-making process in an emergency situation.
Caption: Decision-making flowchart for emergency response to an exposure or spill.
Disposal Plan: Responsible Stewardship
Proper disposal of 4-(2,2,2-trifluoroethyl)-1H-pyrazole and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste containing this compound, including excess material, contaminated PPE, and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with the full chemical name: "4-(2,2,2-trifluoroethyl)-1H-pyrazole" and the appropriate hazard warnings (e.g., "Toxic," "Irritant").
-
Regulatory Compliance: As a fluorinated organic compound, disposal must adhere to local, state, and federal regulations for hazardous waste.[15] Consult your institution's environmental health and safety department for specific disposal procedures. Do not dispose of this chemical down the drain.[6][14]
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
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University of Nevada, Reno. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Environmental Health & Safety. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
